1-Boc-3-Bromo-5-cyanoindole
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-bromo-5-cyanoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-6-9(7-16)4-5-12(10)17/h4-6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLILIWVZXFTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654335 | |
| Record name | tert-Butyl 3-bromo-5-cyano-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348640-12-0 | |
| Record name | 1,1-Dimethylethyl 3-bromo-5-cyano-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348640-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-bromo-5-cyano-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1H-indole-5-carbonitrile, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Boc-3-bromo-5-cyanoindole
Introduction: A Versatile Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with the indole scaffold standing out as a "privileged" structure due to its prevalence in a vast array of pharmacologically active agents.[1] Within this class, 1-Boc-3-bromo-5-cyanoindole (CAS No: 348640-12-0) has emerged as a highly strategic and versatile intermediate. Its utility stems from the orthogonal reactivity of its three key functional groups: the N-Boc protecting group, the C3-bromine, and the C5-nitrile. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.[][]
Core Physicochemical and Spectroscopic Profile
The strategic arrangement of functional groups in this compound dictates its physical properties and how it behaves in a synthetic environment. The tert-butyloxycarbonyl (Boc) group significantly enhances its solubility in common organic solvents and stabilizes the indole ring, making it an ideal substrate for multi-step synthesis.
Physicochemical Data
A summary of the key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 348640-12-0 | [4][5] |
| Molecular Formula | C₁₄H₁₃BrN₂O₂ | [5] |
| Molecular Weight | 321.17 g/mol | [5] |
| Appearance | Typically an off-white to pale yellow solid | |
| Synonyms | tert-butyl 3-bromo-5-cyano-1H-indole-1-carboxylate | [5] |
Predicted Spectroscopic Characteristics
While specific experimental spectra are not always published, the structure allows for a reliable prediction of its spectroscopic signature, which is crucial for reaction monitoring and quality control.
-
¹ H NMR: The spectrum would feature a characteristic singlet for the nine protons of the tert-butyl group around 1.7 ppm. Aromatic protons on the indole core would appear as distinct signals in the 7.5-8.5 ppm range, with their coupling patterns revealing their positions. The C2-H proton, adjacent to the bromine, would likely appear as a downfield singlet.
-
¹ ³ C NMR: The spectrum would show signals for the quaternary carbons of the Boc group (~85 ppm for the C(CH₃)₃ and ~150 ppm for the C=O). The cyano carbon signal would be expected around 117-120 ppm. The brominated C3 carbon would be significantly shifted compared to an unsubstituted indole.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption for the cyano group (C≡N stretch) around 2220-2240 cm⁻¹ and a strong carbonyl (C=O) stretch from the Boc group around 1725-1750 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Manufacturing Insights
The most logical and industrially scalable synthesis of this compound involves the regioselective bromination of its precursor, 1-Boc-5-cyanoindole. This approach leverages the electronic properties of the Boc-protected indole ring, which strongly activates the C3 position for electrophilic aromatic substitution.
Caption: Synthetic workflow for this compound.
Experimental Protocol: C3-Bromination
This protocol is designed as a self-validating system, where reaction progress can be easily monitored by TLC or LC-MS.
Step 1: Reaction Setup
-
To a solution of 1-Boc-5-cyanoindole (1.0 eq.) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (approx. 0.2 M), add N-Bromosuccinimide (NBS) (1.05–1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Scientist's Note: The use of NBS is critical. It provides a controlled, low-concentration source of electrophilic bromine, which prevents over-bromination and other side reactions that can occur with harsher reagents like liquid bromine. The reaction is performed at 0 °C to manage the exothermicity and improve selectivity.
-
Step 2: Reaction Monitoring
-
Stir the mixture at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Trustworthiness Check: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
-
Step 3: Work-up and Isolation
-
Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Chemical Reactivity: A Triumvirate of Functionality
The synthetic power of this molecule lies in the distinct and addressable reactivity of its three main functional groups. This allows for sequential and regioselective modifications, making it a cornerstone intermediate.
References
A Senior Scientist's Guide to 1-Boc-3-bromo-5-cyanoindole (CAS 348640-12-0): Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
1-Boc-3-bromo-5-cyanoindole is a highly functionalized and strategically important heterocyclic building block in medicinal chemistry. Its trifunctional nature—featuring a removable Boc protecting group, a versatile bromine atom at the C3 position, and a modifiable cyano group at C5—renders it an invaluable scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, chemical reactivity, and pivotal role in the development of pharmacologically active agents. We will explore the causality behind its application in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, and provide validated protocols for its use, establishing a framework for its effective integration into drug discovery programs.
Introduction: The Strategic Value of a Trifunctional Indole Scaffold
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its ability to interact with a multitude of biological receptors makes it a cornerstone of modern drug design.[2] this compound (tert-butyl 3-bromo-5-cyano-1H-indole-1-carboxylate) emerges as a particularly powerful intermediate. The strategic placement of three distinct functional groups on this scaffold allows for sequential and highly controlled chemical modifications, unlocking pathways to diverse and complex molecular libraries.
-
N1-Boc Group: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen. Its steric bulk prevents unwanted side reactions at the N1 position and modulates the electronic properties of the indole ring. Crucially, it can be removed under specific acidic or basic conditions that often leave other functional groups intact.[4][5]
-
C3-Bromo Group: The bromine atom at the C3 position is the primary linchpin for building molecular complexity. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[6][7] This enables the facile introduction of aryl, heteroaryl, alkyl, amine, and alkyne moieties.
-
C5-Cyano Group: The electron-withdrawing cyano group at the C5 position offers a secondary site for chemical elaboration.[8] It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring—a common bioisostere for carboxylic acids in drug design.
This guide will dissect the synthetic utility of this compound, providing researchers with the foundational knowledge to leverage its unique reactivity in their synthetic campaigns.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental to its successful application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 348640-12-0 | [9] |
| Molecular Formula | C₁₄H₁₃BrN₂O₂ | [9] |
| Molecular Weight | 321.17 g/mol | [9] |
| Appearance | White to off-white solid | [10] |
| Melting Point | 106-108 °C | [10] |
Spectroscopic Characterization: While specific spectra can vary slightly based on solvent and instrumentation, typical ¹H NMR (in CDCl₃) would show characteristic signals for the tert-butyl protons (singlet, ~1.6 ppm), aromatic protons on the indole ring, and the C2-proton (singlet, ~7.7-7.8 ppm). The ¹³C NMR would display distinct resonances for the carbonyl of the Boc group (~149 ppm), the quaternary carbon attached to the bromine (~100 ppm), and the cyano carbon (~117 ppm).
Synthesis and Purification
The preparation of this compound is typically achieved through a multi-step sequence starting from a more readily available indole precursor. A common and logical pathway involves the protection and subsequent functionalization of 5-cyanoindole or 5-bromoindole.
A Representative Synthetic Pathway
A logical and field-proven approach begins with the cyanation of 5-bromoindole, followed by N-Boc protection and, finally, selective C3-bromination.
Caption: A common synthetic route to the target compound.
Step-by-Step Laboratory Protocol
Step 1: Synthesis of 5-Cyanoindole from 5-Bromoindole [11][12] Causality: The Rosenmund-von Braun reaction is a classic and robust method for converting an aryl halide to a nitrile using a copper(I) cyanide source. N-methylpyrrolidone (NMP) is an excellent polar aprotic solvent for this transformation, effectively solubilizing the reactants and facilitating the reaction at elevated temperatures.
-
To a solution of 5-bromoindole (1.0 eq) in N-methylpyrrolidone (NMP), add copper(I) cyanide (CuCN, 1.05-1.2 eq).
-
Heat the reaction mixture to reflux (e.g., 85°C or higher) and stir overnight (12-16 hours).[12]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature and quench by pouring it into an aqueous ammonia solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or n-hexane).[11]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure 5-cyanoindole.
Step 2: N-Boc Protection of 5-Cyanoindole Causality: The indole nitrogen is nucleophilic and readily reacts with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this acylation reaction, significantly accelerating the rate of protection.
-
Dissolve 5-cyanoindole (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Dilute the reaction mixture with DCM and wash sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to afford 1-Boc-5-cyanoindole, which is often pure enough for the next step.
Step 3: C3-Bromination of 1-Boc-5-cyanoindole Causality: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and kinetically favored site for substitution. N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine, allowing for selective bromination at C3 without affecting other parts of the molecule.
-
Dissolve 1-Boc-5-cyanoindole (1.0 eq) in an anhydrous solvent like THF or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.0-1.05 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield this compound as a solid.
Chemical Reactivity and Strategic Applications in Synthesis
The true power of this compound lies in its capacity to undergo a variety of selective chemical transformations. The C3-bromo and C5-cyano groups serve as orthogonal synthetic handles, enabling diverse functionalization strategies.
Palladium-Catalyzed Cross-Coupling at C3
The C3-bromo position is primed for palladium-catalyzed cross-coupling reactions, which form the backbone of modern synthetic organic chemistry for creating C-C, C-N, and C-O bonds.[6][7]
Caption: Key Pd-catalyzed reactions at the C3-bromo position.
Protocol Example: Suzuki-Miyaura Coupling Causality: This reaction creates a C-C bond between the C3 of the indole and an aryl or vinyl group from a boronic acid/ester. The palladium catalyst cycles between Pd(0) and Pd(II) states, facilitating oxidative addition into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[6][7] A base is required to activate the boronic acid for transmetalation.
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
De-gas the vessel and backfill with an inert gas (Argon or Nitrogen).
-
Add a de-gassed solvent mixture, typically dioxane/water or DME/water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours until the starting material is consumed (monitor by LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography to isolate the 3-aryl-1-Boc-5-cyanoindole product.
Transformations of the C5-Cyano Group
The cyano group provides a secondary avenue for functionalization, often performed after the C3 position has been modified.
-
Hydrolysis: Treatment with strong acid (e.g., H₂SO₄) or base (e.g., NaOH) at elevated temperatures will hydrolyze the nitrile to a carboxylic acid (C5-COOH).
-
Reduction: The nitrile can be reduced to a primary amine (C5-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
-
Tetrazole Formation: Reaction with sodium azide (NaN₃) and an acid catalyst (e.g., NH₄Cl) in a solvent like DMF can convert the nitrile into a 5-(1H-tetrazol-5-yl) group, a valuable carboxylic acid bioisostere.
Deprotection of the N1-Boc Group
The final step in many synthetic sequences is the removal of the Boc group to reveal the free indole N-H.
-
Acidic Conditions: The most common method involves treatment with a strong acid like trifluoroacetic acid (TFA) in DCM, or with HCl in dioxane or methanol.[13] These reactions are typically fast, occurring at room temperature within 1-2 hours.
-
Basic/Nucleophilic Conditions: For substrates sensitive to strong acid, alternative methods exist. For example, a catalytic amount of sodium methoxide in methanol can selectively cleave the N-Boc group on indoles.[4][14]
Conclusion: A Versatile Tool for Drug Discovery
This compound is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in organic synthesis. Its carefully arranged reactive sites provide a logical and flexible entry point into a vast chemical space of substituted indoles. For researchers and scientists in drug development, mastering the reactivity of this scaffold opens the door to the efficient and modular synthesis of novel drug candidates targeting a wide range of diseases, from cancer to neurodegenerative disorders.[1][] The principles of orthogonality and selective reactivity embodied by this molecule are central to the art and science of modern medicinal chemistry.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. nobelprize.org [nobelprize.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. CAS 348640-12-0 | 4H48-9-X3 | MDL MFCD05864766 | 3-Bromo-1H-indole-5-carbonitrile, N-Boc protected | SynQuest Laboratories [synquestlabs.com]
- 10. 5-Cyano indole, 99% 15861-24-2 India [ottokemi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
The Strategic Synthesis and Application of 1-Boc-3-bromo-5-cyanoindole: A Linchpin for Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the indole scaffold remains a privileged structure, forming the core of numerous therapeutics. The strategic functionalization of this nucleus is paramount for modulating pharmacological activity. This in-depth technical guide focuses on a highly versatile and strategically designed building block: 1-Boc-3-bromo-5-cyanoindole (CAS No. 348640-12-0). We will dissect its synthesis, elucidate its key physicochemical and spectroscopic properties, and explore its pivotal role as a starting material in the synthesis of complex pharmaceutical agents, with a particular focus on the development of kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in their synthetic campaigns.
Introduction: The Rationale Behind this compound
The indole ring system is a cornerstone in drug design, largely due to its structural resemblance to endogenous molecules like serotonin, which allows for interaction with a multitude of biological targets.[1] However, the parent indole molecule often requires precise and selective modification to achieve desired therapeutic effects. The subject of this guide, this compound, is a testament to rational molecular design, incorporating three key functionalities that unlock a vast chemical space for drug discovery:
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose. It deactivates the otherwise reactive N-H proton, preventing unwanted side reactions, and it modulates the electronic properties of the indole ring, influencing the regioselectivity of subsequent reactions. Its acid-lability allows for facile deprotection under mild conditions.
-
The 3-Bromo Substituent: The bromine atom at the C3 position is a versatile synthetic handle. It provides a reactive site for a plethora of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[2]
-
The 5-Cyano Group: The electron-withdrawing nature of the nitrile group at the C5 position significantly influences the electronic landscape of the indole ring. This group can participate in various chemical transformations and is a common feature in many bioactive molecules, including kinase inhibitors.[3]
This strategic combination of functionalities makes this compound a highly valuable starting material for the synthesis of targeted therapeutics, particularly in the realm of oncology and inflammatory diseases where kinase signaling pathways are often dysregulated.
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound can be approached through a logical two-step sequence starting from the commercially available 5-cyanoindole.
Step 1: N-Boc Protection of 5-Cyanoindole
The initial step involves the protection of the indole nitrogen with a tert-butyloxycarbonyl group. This is a standard and high-yielding reaction in organic synthesis.
Reaction Scheme:
Caption: N-Boc protection of 5-cyanoindole.
Experimental Protocol:
-
To a solution of 5-cyanoindole (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq.).
-
Add a catalytic amount of a suitable base, such as 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 1-Boc-5-cyanoindole as a white solid.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent is crucial to prevent the hydrolysis of the Boc anhydride.
-
DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive intermediate with Boc anhydride.[4]
-
Purification by column chromatography ensures the removal of excess reagents and byproducts, providing a pure intermediate for the subsequent step.
Step 2: Regioselective Bromination of 1-Boc-5-cyanoindole
The second step is the selective bromination at the C3 position of the N-Boc protected 5-cyanoindole. The Boc group at the nitrogen directs the electrophilic substitution to the C3 position.
Reaction Scheme:
Caption: Bromination of 1-Boc-5-cyanoindole.
Experimental Protocol:
-
Dissolve 1-Boc-5-cyanoindole (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).[5]
-
Add N-bromosuccinimide (NBS, 1.0-1.1 eq.) to the solution.
-
The reaction can be initiated by the addition of a radical initiator such as AIBN or benzoyl peroxide if conducted in CCl₄, or it can proceed via an electrophilic mechanism in a polar solvent like acetonitrile.[6][7]
-
Stir the reaction mixture at room temperature or gentle heating, monitoring the progress by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure, and purify the crude product by recrystallization or flash column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
NBS is a convenient and selective source of electrophilic bromine for the bromination of electron-rich aromatic systems.[8]
-
The choice of solvent can influence the reaction mechanism. In non-polar solvents like CCl₄, the reaction often proceeds via a radical pathway, while in polar solvents like acetonitrile, an ionic mechanism is more likely.[6]
-
The aqueous workup with sodium thiosulfate is necessary to remove any unreacted bromine and succinimide byproduct.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for its use as a starting material.
| Property | Value |
| CAS Number | 348640-12-0[9] |
| Molecular Formula | C₁₄H₁₃BrN₂O₂ |
| Molecular Weight | 321.17 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Purity | Commercially available with ≥97% purity |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.6 ppm integrating to 9H), and distinct aromatic protons on the indole ring. The protons at C2, C4, C6, and C7 will each appear as distinct signals, with their chemical shifts and coupling patterns influenced by the bromo and cyano substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the indole nucleus. The carbon bearing the bromine (C3) will be significantly shifted, and the presence of the cyano group will also influence the chemical shifts of the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity), with the molecular ion peak corresponding to the molecular weight of the compound.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the Boc group (around 1700-1750 cm⁻¹), the C≡N stretch of the cyano group (around 2220-2260 cm⁻¹), and C-H and C=C stretching vibrations of the indole ring.[14]
Reactivity and Synthetic Applications in Drug Discovery
The synthetic utility of this compound is primarily centered around the reactivity of the C3-bromo substituent in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: A Gateway to Kinase Inhibitors
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl groups at the C3 position of the indole core.[15][16] This is particularly relevant in the synthesis of kinase inhibitors, where a substituted indole scaffold can mimic the adenine region of ATP, binding to the hinge region of the kinase.[17][18]
General Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. youtube.com [youtube.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. This compound-景明化工股份有限公司 [echochemical.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. Indole [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities [pubmed.ncbi.nlm.nih.gov]
Stability and storage of 1-Boc-3-bromo-5-cyanoindole
An In-Depth Technical Guide to the Stability and Storage of 1-Boc-3-bromo-5-cyanoindole
Authored by: A Senior Application Scientist
Introduction
This compound is a highly functionalized indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds and natural products.[1][2] The specific substitution pattern of this molecule—a Boc-protected nitrogen, a bromine atom at the 3-position, and a cyano group at the 5-position—provides a versatile platform for further chemical modifications, such as cross-coupling reactions.[1][3] The N-Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for the indole nitrogen, preventing unwanted side reactions during synthesis.[4][5]
The successful application of this compound in multi-step synthetic campaigns is critically dependent on maintaining its chemical integrity. Degradation of this complex molecule can lead to impurities that complicate purification, reduce reaction yields, and potentially introduce unforeseen biological activities in downstream applications. This guide provides a comprehensive overview of the stability of this compound, potential degradation pathways, and best practices for its storage and handling to ensure its quality and reliability in research and development settings.
Chemical Profile and Inherent Stability Factors
The stability of this compound is governed by the interplay of its constituent functional groups: the N-Boc protecting group, the indole core, and the bromo and cyano substituents.
The N-Boc Protecting Group: An Acid-Labile Moiety
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under many reaction conditions, particularly those involving bases and nucleophiles.[4] However, its primary characteristic is its lability under acidic conditions.[5] The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the loss of carbon dioxide and the formation of a stable tert-butyl cation.
This inherent acid sensitivity means that this compound is incompatible with strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid.[5][6] Even mild acidic conditions, such as exposure to silica gel for prolonged periods during chromatography, can potentially lead to partial or complete deprotection.[6] Furthermore, certain Lewis acids can also cleave the Boc group.[5][6] While generally stable to bases, some studies have shown that the Boc group on indoles can be removed with sodium methoxide in methanol.[6]
The Substituted Indole Core: A Balance of Reactivity
The indole ring itself is an electron-rich aromatic system. While many indoles are stable in air, some substituted indoles can be susceptible to auto-oxidation.[7] The presence of both a bromine atom and a cyano group, which are electron-withdrawing, can influence the electron density of the indole ring and its susceptibility to oxidation. The cyano group, in particular, deactivates the indole ring towards electrophilic attack.[3]
The carbon-bromine bond at the C3 position is a key functional handle for cross-coupling reactions. However, carbon-halogen bonds can be susceptible to cleavage under certain conditions, such as exposure to UV light or radical initiators. While C2-haloindoles have been noted for their limited stability, the C3-substituted isomers are generally more stable.[1]
Recommended Storage and Handling Protocols
To preserve the integrity of this compound, it is imperative to adhere to strict storage and handling protocols that mitigate the risks of degradation.
Storage Conditions
Based on general guidelines for Boc-protected indoles and other sensitive organic compounds, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, which can contribute to oxidative degradation and hydrolysis. |
| Light | Amber or opaque vial | Protects the compound from light, which can induce photochemical degradation, particularly cleavage of the C-Br bond. |
| Container | Tightly sealed container[8] | Prevents the ingress of moisture and atmospheric oxygen. Opened containers should be carefully resealed.[8] |
For long-term storage, placing the sealed vial inside a desiccator within the refrigerator can provide an additional layer of protection against moisture.
Handling Procedures
When working with this compound, the following handling practices should be observed:
-
Inert Atmosphere: For weighing and transferring the solid, it is best practice to work under an inert atmosphere, for instance, in a glove box or using a Schlenk line.
-
Solvent Selection: When preparing solutions, use anhydrous solvents to prevent hydrolysis of the Boc group or other moisture-sensitive reactions.
-
Avoid Acidic Conditions: Ensure that all glassware and reagents are free from acidic residues. Avoid the use of acidic solvents unless a deprotection reaction is intended.
-
Minimize Exposure to Light: Work in a well-ventilated fume hood, but minimize exposure to direct, strong light.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and for developing analytical methods to assess the purity of this compound.
Caption: Potential degradation pathways for this compound.
Assessing Stability: Analytical Methods
Regular assessment of the purity of this compound, especially for older batches or material that may have been stored improperly, is a critical component of quality control.
Thin-Layer Chromatography (TLC)
A rapid and effective method for routine purity checks is Thin-Layer Chromatography (TLC).
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Visualization: Visualize the spots under UV light (254 nm). The appearance of a new spot at a lower Rf value could indicate the formation of the more polar, deprotected 3-bromo-5-cyanoindole.
High-Performance Liquid Chromatography (HPLC)
For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Experimental Protocol:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, can be employed. Note that prolonged exposure to acidic mobile phases on the HPLC system can potentially cause on-column degradation.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm and 280 nm).
-
Analysis: The appearance of new peaks, particularly an earlier eluting peak corresponding to the more polar deprotected analog, would indicate degradation. The peak area percentage can be used to quantify the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an invaluable tool for confirming the structural integrity of this compound.
Key Diagnostic Signals:
-
Boc Group: A characteristic singlet around 1.6 ppm, integrating to 9 protons. The disappearance or reduction in the integral of this peak is a clear indicator of deprotection.
-
Indole Protons: The aromatic protons of the indole ring will have characteristic chemical shifts and coupling patterns. The appearance of a broad singlet for the N-H proton (typically > 8 ppm) would confirm deprotection.
Chemical Incompatibilities
To prevent unintended reactions and degradation, it is essential to be aware of the chemical incompatibilities of this compound.
| Incompatible Substance Class | Potential Outcome |
| Strong Acids | Rapid cleavage of the Boc protecting group.[5] |
| Strong Oxidizing Agents | Oxidation of the indole ring.[8] |
| Strong Reducing Agents | Potential reduction of the cyano group or cleavage of the C-Br bond. |
| Certain Lewis Acids | Cleavage of the Boc protecting group.[5][6] |
Conclusion
This compound is a valuable and versatile building block in modern synthetic chemistry. However, its chemical stability is contingent upon proper storage and handling. The primary liability of this molecule is the acid-sensitive N-Boc protecting group. By adhering to the protocols outlined in this guide—namely, storage at refrigerated temperatures under an inert atmosphere and away from light, and the avoidance of acidic conditions and other incompatible chemicals—researchers can ensure the long-term integrity of this reagent. Regular purity assessment using techniques such as TLC, HPLC, and NMR is recommended to guarantee the quality and reliability of experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. chemijournal.com [chemijournal.com]
- 8. chemicalbook.com [chemicalbook.com]
Introduction: The Strategic Importance of 1-Boc-3-bromo-5-cyanoindole in Drug Discovery
An In-Depth Technical Guide to the Solubility of 1-Boc-3-bromo-5-cyanoindole
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical industry. Its core structure, an indole ring, is a privileged scaffold found in numerous natural products and FDA-approved drugs. The strategic placement of a bromine atom at the 3-position and a cyano group at the 5-position provides orthogonal handles for diverse chemical modifications, such as cross-coupling and nucleophilic addition reactions. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability and solubility in organic solvents, making it a versatile intermediate for the synthesis of complex molecular architectures.
However, the very features that make this molecule an asset in synthesis—its large, rigid, and lipophilic structure—present significant challenges in drug development, primarily concerning its solubility. Poor solubility can impede reliable biological screening, complicate formulation, and lead to poor bioavailability, ultimately causing promising drug candidates to fail. This guide provides a comprehensive analysis of the physicochemical properties of this compound, offers a predictive solubility profile, and details robust experimental protocols for its empirical determination and enhancement.
Part 1: Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its intrinsic physicochemical properties. While experimental data for this compound is not extensively published, we can predict its behavior by analyzing its structure and comparing it to closely related analogs.
The molecular structure combines a large, non-polar Boc group and a halogenated aromatic system, both of which contribute to high lipophilicity. The polar cyano group and the carbonyl of the Boc group offer some capacity for hydrogen bonding, but this is overshadowed by the molecule's predominantly hydrophobic character. A high melting point for a related analog suggests strong crystal lattice energy, which must be overcome for dissolution to occur, further indicating a challenge for solubility.
| Property | Value / Prediction | Causality and Impact on Solubility |
| Molecular Formula | C₁₄H₁₃BrN₂O₂ | - |
| Molecular Weight | 321.17 g/mol [1] | Higher molecular weight often correlates with decreased solubility due to larger molecular surface area. |
| CAS Number | 348640-12-0[2][3][4] | - |
| Calculated LogP (XLogP3) | Estimated: 4.0 - 4.5 | This high value indicates significant lipophilicity ("greasiness"). The molecule strongly prefers non-polar environments over water. For comparison, the unprotected core (5-bromo-3-cyanoindole) has an XLogP3 of 3.0[5], and the lipophilic Boc group significantly increases this value. High LogP is a primary indicator of poor aqueous solubility. |
| Melting Point | Not Available. (Analog: N-Boc-5-bromoindole, 56-57 °C[6]) | A high melting point implies strong intermolecular forces in the crystal lattice. Significant energy is required to break these bonds, which can lead to low solubility. The actual melting point is expected to be higher than the analog due to the polar cyano group. |
| Topological Polar Surface Area (TPSA) | Estimated: 61.9 Ų (Based on cyano and Boc-protected indole) | TPSA is a predictor of hydrogen bonding capacity. While not excessively high, this value suggests some polarity, which may aid solubility in polar aprotic solvents like DMSO and DMF. |
Part 2: Predicted Solubility Profile
Based on the physicochemical properties, a qualitative solubility profile for this compound can be predicted. This serves as a starting point for solvent selection in synthesis, purification, and screening workflows.
| Solvent Class | Solvent | Predicted Solubility | Rationale & Field Insights |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | These are strong, versatile solvents capable of disrupting crystal lattice forces and solvating both polar (cyano, carbonyl) and non-polar (aromatic rings, Boc group) regions of the molecule. DMSO is the standard choice for creating high-concentration stock solutions for biological screening. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These non-polar solvents are well-suited for dissolving lipophilic compounds and are commonly used in extraction and chromatography. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Moderately Soluble | THF is a good solvent for this type of molecule. Solubility in diethyl ether may be lower due to its lower polarity. |
| Esters | Ethyl Acetate | Soluble | Frequently used as an eluent in the purification of indole intermediates, indicating good solubility.[7] |
| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | While polar, these are protic solvents. The molecule's high lipophilicity and lack of strong hydrogen bond donating groups limit its interaction with alcohol solvents. Gentle heating may be required to achieve modest concentrations. |
| Hydrocarbons | Hexanes, Heptane | Sparingly Soluble to Insoluble | Used as anti-solvents during purification. The molecule is generally not soluble enough in pure hydrocarbons for practical use, but these are effective for inducing crystallization when mixed with a solvent like ethyl acetate.[7] |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Insoluble | The high LogP value predicts negligible aqueous solubility. Precipitation is expected when solutions in organic solvents are mixed with water, a technique often used during reaction workups.[7] |
Part 3: Methodologies for Experimental Solubility Determination
To move beyond prediction, empirical solubility data must be generated. The choice of method depends on the stage of research, with high-throughput kinetic assays used in early discovery and the more rigorous thermodynamic "shake-flask" method used for late-stage characterization.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method is the "gold standard" for determining the true equilibrium solubility of a compound. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Causality: By ensuring an excess of solid material and allowing sufficient time for equilibrium to be reached (typically 24-48 hours), this protocol measures the maximum amount of compound that can dissolve under specific conditions (solvent, temperature), reflecting the true thermodynamic limit.
Step-by-Step Methodology:
-
Preparation: Add an excess of solid this compound (e.g., 1-2 mg) to a glass vial. The excess should be clearly visible after the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen solvent (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for 24 to 48 hours. This extended time ensures the system reaches equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the undissolved solid settle. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid material.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is critical to prevent artificially high readings.
-
Dilution: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, typically HPLC-UV, against a standard curve of the compound prepared in the same analysis solvent.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or µM.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility via Nephelometry or Turbidimetry
This high-throughput method is used for rapid assessment in early drug discovery. It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.
Causality: This protocol does not measure true equilibrium. Instead, it identifies the point of precipitation from a supersaturated solution, providing a rapid but often overestimated measure of solubility. The result is highly dependent on the experimental conditions (e.g., rate of addition, DMSO concentration).
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96- or 384-well microplate.
-
Serial Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer in serial additions to create a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader nephelometer or a UV-Vis spectrophotometer at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity begins to increase significantly above the baseline, indicating the onset of precipitation.
Caption: High-Throughput Workflow for Kinetic Solubility.
Part 4: Strategies for Solubility Enhancement
Given the predicted poor aqueous solubility, researchers must consider strategies to improve it for biological testing and formulation.
Caption: Decision Tree for Addressing Solubility Challenges.
-
Formulation Approaches:
-
Co-solvents: For in vitro assays, using a small percentage of DMSO is standard. For in vivo studies, biocompatible co-solvents such as PEG 400, propylene glycol, or polysorbate 80 can be used to create suitable dosing vehicles.
-
Amorphous Solid Dispersions (ASDs): By dispersing the crystalline compound into a polymer matrix in an amorphous state, the energy barrier of breaking the crystal lattice is removed. This can dramatically increase the apparent solubility and dissolution rate.
-
pH Adjustment: This strategy is not applicable. The molecule lacks ionizable functional groups, so its solubility is not expected to be dependent on pH.
-
-
Structural Modification (Medicinal Chemistry):
-
Protecting Group Modification: The large, lipophilic Boc group is a primary contributor to poor solubility. In later stages of synthesis, it could be replaced with a smaller protecting group or a more polar one if the synthetic route allows.
-
Introduction of Polar Groups: If the core molecule is being modified, introducing polar functional groups (e.g., alcohols, amines) can increase TPSA and improve hydrogen bonding with water, thereby enhancing solubility.
-
Conclusion
This compound is a valuable chemical intermediate whose utility is intrinsically linked to its solubility characteristics. Its highly lipophilic and crystalline nature predicts poor aqueous solubility but good solubility in common polar aprotic and chlorinated organic solvents. This guide provides the necessary framework for researchers to understand this behavior, offering robust, field-tested protocols to quantify its solubility empirically. By applying the described experimental methods and considering the proposed enhancement strategies, scientists and drug development professionals can effectively navigate the challenges posed by this compound, unlocking its full potential in the synthesis of next-generation therapeutics.
References
- 1. Indole Carboxylic Acids - Pharmaceutical Building Blocks (3) [myskinrecipes.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 3-BROMO-5-CYANOINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 348640-12-0 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. TERT-BUTYL 5-BROMOINDOLE-1-CARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 5-Bromo-3-cyanoindole synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Data for 1-Boc-3-bromo-5-cyanoindole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Boc-3-bromo-5-cyanoindole (CAS No. 348640-12-0).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering both predicted values based on established principles and detailed protocols for data acquisition. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.
Introduction to this compound
This compound is a substituted indole derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, a bromine atom at the 3-position, and a cyano group at the 5-position. This trifunctionalized indole scaffold is a valuable building block in medicinal chemistry, as the indole core is a privileged structure in numerous biologically active compounds. The substituents offer multiple points for chemical modification, making it a versatile intermediate for the synthesis of complex target molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any synthetic workflow.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the indole ring and the protons of the Boc protecting group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and cyano groups, and the electronic nature of the Boc-protected nitrogen.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | s | 1H | H4 |
| ~ 7.8 - 8.0 | s | 1H | H2 |
| ~ 7.6 - 7.8 | d | 1H | H6 |
| ~ 7.4 - 7.6 | d | 1H | H7 |
| ~ 1.7 | s | 9H | -C(CH₃)₃ |
Interpretation and Rationale:
-
Aromatic Protons (H2, H4, H6, H7): The protons on the indole ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The cyano group at C5 is strongly electron-withdrawing, which will deshield the adjacent protons, particularly H4 and H6. The bromine at C3 will also influence the electronic environment. The H4 proton is expected to be the most downfield-shifted aromatic proton due to its proximity to the cyano group and the ring junction. The H2 proton will likely appear as a singlet. The H6 and H7 protons will likely show doublet or doublet of doublets coupling patterns depending on the coupling constants.[2]
-
Boc Protons: The nine equivalent protons of the tert-butyl group of the Boc protector will appear as a sharp singlet in the upfield region, typically around δ 1.7 ppm. This characteristic signal is a strong indicator of the presence of the Boc group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the indole carbons are significantly affected by the substituents.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 149 | C=O (Boc) |
| ~ 135 | C7a |
| ~ 130 | C5 |
| ~ 128 | C2 |
| ~ 127 | C4 |
| ~ 125 | C6 |
| ~ 118 | C-CN |
| ~ 116 | C7 |
| ~ 115 | CN |
| ~ 105 | C3a |
| ~ 95 | C3 |
| ~ 85 | -C (CH₃)₃ (Boc) |
| ~ 28 | -C(C H₃)₃ (Boc) |
Interpretation and Rationale:
-
Indole Carbons: The chemical shifts of the indole carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon bearing the cyano group (C5) and the carbon bearing the bromine (C3) will be significantly affected. The electron-withdrawing nature of the cyano group will cause a downfield shift for C5. The bromine atom's inductive effect will also influence the chemical shift of C3.
-
Boc Carbons: The carbonyl carbon of the Boc group will appear at a characteristic downfield chemical shift of around δ 149 ppm. The quaternary carbon of the tert-butyl group is expected around δ 85 ppm, and the methyl carbons will resonate at approximately δ 28 ppm.[3][4]
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[5]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~ 2220 | Medium | Cyano (-C≡N) | Stretching |
| ~ 1730 | Strong | Carbonyl (C=O) of Boc | Stretching |
| ~ 3100-3000 | Medium | Aromatic C-H | Stretching |
| ~ 2980 | Medium | Aliphatic C-H (Boc) | Stretching |
| ~ 1600, 1470 | Medium-Weak | Aromatic C=C | Stretching |
Interpretation and Rationale:
-
Cyano Group: The nitrile group (-C≡N) will exhibit a characteristic sharp absorption band of medium intensity in the region of 2260-2220 cm⁻¹.[6]
-
Boc Group: The carbonyl group (C=O) of the Boc protector will show a strong absorption band around 1730 cm⁻¹. The C-H stretching vibrations of the tert-butyl group will be observed around 2980 cm⁻¹.[7]
-
Aromatic Ring: The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring will give rise to bands in the 1600-1450 cm⁻¹ range.[8]
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique can be used. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal.[9][10]
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal) is recorded first.
-
Sample Spectrum: The sample is then placed in the beam path, and the sample spectrum is recorded.
-
Data Analysis: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Predicted Mass Spectrometry Data (ESI+):
| m/z | Interpretation |
| 321.0, 323.0 | [M+H]⁺ (isotopic pattern for one Br atom) |
| 265.0, 267.0 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 221.0, 223.0 | [M - Boc + H]⁺ (loss of the Boc group) |
| 142.0 | [M - Boc - Br]⁺ |
Interpretation and Rationale:
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be observed. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) will be seen. The expected m/z values would be approximately 321.0 and 323.0.
-
Fragmentation: The Boc protecting group is known to undergo characteristic fragmentation. Common fragmentation pathways include the loss of isobutylene (56 Da) to give the carbamic acid intermediate, followed by the loss of carbon dioxide (44 Da), or the direct loss of the entire Boc group (100 Da).[11] The loss of the bromine atom from the indole core is also a possible fragmentation pathway.
Experimental Protocol for ESI-MS
-
Sample Preparation: Dissolve a small amount of the compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 1-10 µg/mL.[12][13]
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the capillary tip, causing the sample to nebulize and form charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Predicted fragmentation pathway in ESI-MS.
Conclusion
The spectroscopic data presented in this guide, including predicted NMR chemical shifts, characteristic IR absorption frequencies, and expected mass spectral fragmentation patterns, provide a robust framework for the identification and characterization of this compound. By combining these techniques and understanding the underlying principles of spectral interpretation, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. eng.uc.edu [eng.uc.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. phys.libretexts.org [phys.libretexts.org]
1-Boc-3-bromo-5-cyanoindole: A Versatile Scaffold for Modern Medicinal Chemistry
Executive Summary
In the landscape of contemporary drug discovery, the indole scaffold remains a "privileged structure," forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its unique bicyclic aromatic structure allows it to mimic protein residues and participate in various biological interactions.[2] This guide focuses on a strategically functionalized derivative, 1-Boc-3-bromo-5-cyanoindole , a building block engineered for versatility and efficiency in medicinal chemistry campaigns. By combining a protective group, a reactive handle for cross-coupling, and a key pharmacophoric element, this molecule offers a streamlined pathway to diverse and complex molecular architectures. We will explore the synergistic roles of its constituent functional groups, its reactivity profile in key synthetic transformations, and its potential applications in developing novel therapeutic agents.
The Strategic Architecture of this compound
The utility of this compound in drug discovery stems from the deliberate and strategic placement of three distinct functional groups on the indole core. Each group serves a specific and critical purpose, transforming the simple indole into a highly adaptable chemical platform.
-
The Indole Core: As a foundational motif, the indole ring is prevalent in a wide range of biologically active molecules, demonstrating activities from anticancer and antiviral to anti-inflammatory.[1][3][4] Its structural resemblance to tryptophan allows it to interact with a multitude of biological targets.
-
1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N1 position is crucial for synthetic control. It protects the indole nitrogen from participating in unwanted side reactions during subsequent functionalization steps.[5] Furthermore, the Boc group enhances solubility in common organic solvents and can be instrumental in directing the regioselectivity of certain reactions.[6] Its clean and efficient removal under acidic conditions or via thermal methods makes it an ideal temporary modification.[7][8]
-
3-Bromo Substituent: The bromine atom at the C3 position is the molecule's primary point of diversification. The C-Br bond serves as a robust and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[9][10] This allows for the facile introduction of various aryl, heteroaryl, alkyl, and amino moieties, enabling extensive Structure-Activity Relationship (SAR) studies.
-
5-Cyano Group: The nitrile (-CN) at the C5 position is a powerful modulator of the molecule's electronic properties and a key pharmacophore. As a strong electron-withdrawing group, it alters the reactivity of the indole ring.[9] In medicinal chemistry, the cyano group is highly valued; it can act as a potent hydrogen bond acceptor, serve as a bioisostere for ketones or carboxyl groups, improve metabolic stability, and enhance pharmacokinetic profiles.[11][12][13][14] More than 60 small-molecule drugs on the market contain a cyano group, attesting to its utility.[11]
Synthesis and Reactivity Profile
The primary value of this compound lies in its predictable and versatile reactivity, which provides a robust platform for library synthesis.
Synthetic Strategy
The target molecule can be synthesized through a logical sequence starting from commercially available materials. A common approach involves the cyanation of a 5-bromoindole precursor, followed by bromination and N-protection, or a variation thereof. For example, 5-bromoindole can be converted to 5-cyanoindole using cuprous cyanide in a refluxing solvent like DMF or NMP.[15] Subsequent protection of the indole nitrogen with di-tert-butyl dicarbonate (Boc₂O) and a catalyst like DMAP yields 1-Boc-5-cyanoindole. The final step is the selective bromination at the C3 position, which is the most nucleophilic site on the N-protected indole ring, typically using a mild brominating agent like N-bromosuccinimide (NBS).
Key Chemical Transformations: Palladium-Catalyzed Cross-Coupling
The C3-bromo position is primed for a multitude of palladium-catalyzed cross-coupling reactions. This enables the construction of C-C, C-N, and C-O bonds, which are fundamental transformations in drug synthesis. The electron-withdrawing nature of the 5-cyano group can influence the kinetics of the catalytic cycle, often facilitating the initial oxidative addition step.
The Suzuki-Miyaura coupling is arguably the most utilized of these reactions. It allows for the formation of a biaryl bond between the indole C3 position and a wide range of aryl or heteroaryl boronic acids or esters. This is particularly valuable for synthesizing compounds targeting protein kinases, where a biaryl scaffold is often required for optimal binding.
The efficiency of the Suzuki-Miyaura coupling relies on a well-understood catalytic cycle involving a Palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the indole, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C bond.
Potential Therapeutic Applications
The molecular framework accessible from this compound is relevant to several therapeutic areas. The combination of a rigid, planar indole core, a hydrogen-bond accepting nitrile, and a variable C3 substituent makes it an ideal starting point for designing inhibitors of various enzyme classes and receptor ligands.
| Potential Therapeutic Target Class | Role of the this compound Scaffold | Rationale & Supporting Evidence |
| Protein Kinases (e.g., EGFR, CDK2) | The C3-aryl/heteroaryl derivatives can act as ATP-competitive inhibitors. The indole N-H (after deprotection) and the 5-cyano group can form critical hydrogen bonds in the hinge region of the kinase active site. | Many approved kinase inhibitors are indole-based. 5-substituted indole-2-carboxamides have shown potent dual inhibition of EGFR and CDK2.[16] |
| Serotonin (5-HT) Receptors | The indole scaffold is a bioisostere of serotonin. C3 and C5 functionalization allows for fine-tuning of receptor subtype selectivity and agonist/antagonist activity. | Indole-containing drugs are widely used for treating migraines and psychiatric disorders by targeting 5-HT receptors.[17] |
| Antiviral Agents (e.g., HCV, HIV) | The indole nucleus can serve as a scaffold to position functional groups that interfere with viral enzymes like proteases or polymerases. | Indole derivatives have demonstrated a wide range of pharmacological properties, including significant antiviral activity.[17][18] |
| Anticancer Agents | The scaffold can be elaborated to create compounds that inhibit cell proliferation through various mechanisms, including microtubule disruption or enzyme inhibition. | A vast number of indole-based compounds exhibit potent antiproliferative activity against various cancer cell lines.[1][16] |
Experimental Protocols
The following protocols are representative methodologies for the key transformations involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
Objective: To synthesize a 3-aryl-5-cyanoindole derivative via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Methodology:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The solvent choice is crucial for dissolving the reactants and facilitating the catalytic cycle.
-
Reaction: Place the vial in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for the required time (2-16 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-aryl-1-Boc-5-cyanoindole.
Protocol 2: N-Boc Deprotection
Objective: To remove the Boc protecting group to liberate the N-H of the indole, which is often required for biological activity.
Methodology:
-
Reaction Setup: Dissolve the 1-Boc-indole derivative (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane in a round-bottom flask.
-
Acid Addition: Add a strong acid, most commonly trifluoroacetic acid (TFA, 5-10 equiv.) or a solution of HCl in dioxane (e.g., 4M), dropwise at 0 °C. The causality here is that the acid protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to form the stable tert-butyl cation, isobutylene, and carbon dioxide.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, carefully concentrate the mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual acid.
-
Neutralization & Extraction: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a brine wash. This step neutralizes the excess acid and removes the resulting salts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected indole product. Further purification may be performed if necessary.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a sophisticated building block designed for efficiency and adaptability in medicinal chemistry. The orthogonal reactivity of its functional groups—a stable protecting group, a versatile cross-coupling handle, and a valuable pharmacophore—allows researchers to rapidly generate libraries of complex molecules for biological screening. This streamlines the hit-to-lead and lead optimization phases of drug discovery. Future applications will likely see this scaffold employed in the synthesis of covalent inhibitors, where the cyano group can act as a reversible or irreversible warhead, and in the development of probes for chemical biology.[19] As synthetic methodologies continue to advance, the potential for functionalizing this versatile core will only expand, solidifying its role as a cornerstone for building the next generation of therapeutic agents.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]
- 16. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Boc-3-bromo-5-cyanoindole
Abstract
The 3,5-disubstituted indole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the modular synthesis of these complex architectures from readily available precursors. This document offers a comprehensive guide for researchers and drug development professionals on the cross-coupling of 1-Boc-3-bromo-5-cyanoindole. We delve into the mechanistic rationale, provide detailed, field-proven protocols for key transformations like the Suzuki-Miyaura coupling, and present a comparative data summary to guide reaction optimization. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: Strategic Importance of Functionalized Indoles
The indole nucleus is a privileged heterocyclic motif, integral to a vast array of natural products and pharmaceuticals.[1][2] The ability to selectively introduce substituents at specific positions is paramount for tuning the biological activity and pharmacokinetic properties of indole-based drug candidates. The target substrate, This compound , is a highly valuable building block. The C-3 bromine atom serves as a versatile handle for cross-coupling, the C-5 cyano group is a key pharmacophore or a precursor for other functional groups (e.g., amines, carboxylic acids, tetrazoles), and the N-Boc (tert-butoxycarbonyl) group provides crucial protection for the indole nitrogen.[3][4]
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, offering mild conditions and broad functional group tolerance.[5][6] This guide focuses on leveraging these powerful transformations—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Negishi couplings—to diversify the this compound core, enabling rapid access to libraries of complex molecules for screening and development.
Mechanistic Framework and Substrate Considerations
The success of any cross-coupling reaction hinges on a fundamental understanding of its catalytic cycle. Most palladium-catalyzed couplings proceed via a common mechanistic pathway involving a Pd(0)/Pd(II) cycle.[7][8]
The General Catalytic Cycle
The universally accepted cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indole substrate, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the coupling partner (e.g., organoboron, organozinc) is transferred to the palladium center, displacing the halide. For Suzuki reactions, this step requires activation of the organoboron species with a base.[9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[10]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Causality of Experimental Design: Substrate-Specific Factors
The specific structure of this compound introduces several factors that must be considered when designing a successful coupling protocol:
-
N-Boc Protecting Group: The bulky Boc group serves multiple purposes. It protects the acidic N-H proton, preventing competitive deprotonation by the base which could otherwise lead to side reactions or catalyst inhibition.[3] It also enhances solubility in common organic solvents. While generally stable, the Boc group can be sensitive to strongly acidic or highly elevated thermal conditions, which are typically avoided in modern cross-coupling protocols.[4][11]
-
Electron-Withdrawing Cyano Group: The C-5 cyano group renders the indole ring more electron-deficient. While this can influence the rate of oxidative addition, palladium catalysis is remarkably tolerant of nitrile functionality.[12] This tolerance is a significant advantage over other organometallic methods that might be compromised by the presence of such a group.
-
C-3 Bromo Position: The C-3 position of indole is inherently electron-rich, which generally facilitates the rate-limiting oxidative addition step. The combination of this electronic characteristic with the directing effects of the N-Boc group makes the C-3 bromide an excellent electrophilic partner for a wide range of coupling reactions.
Survey of Key Cross-Coupling Applications
The versatility of the C-3 bromo handle allows for a variety of powerful bond-forming reactions.
-
Suzuki-Miyaura Coupling: Forms C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds by coupling with boronic acids or their esters. It is renowned for its operational simplicity, mild conditions, and the commercial availability of a vast library of boron reagents.[8][9][13]
-
Buchwald-Hartwig Amination: A premier method for constructing C–N bonds by coupling with primary or secondary amines, amides, or ammonia equivalents.[14][15] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[16][17]
-
Sonogashira Coupling: Creates C(sp²)–C(sp) bonds through the reaction with terminal alkynes, typically using a dual palladium/copper catalytic system.[18][19][20] This method is invaluable for introducing linear alkyne moieties into complex molecules.
-
Stille Coupling: Utilizes organostannanes as the nucleophilic partner. A key advantage is the tolerance of a wide array of functional groups, though the toxicity of tin reagents is a significant drawback.[21][22][23][24]
-
Negishi Coupling: Employs organozinc reagents, which are highly reactive and allow for the formation of diverse C-C bonds.[7][25][26] The development of methods for preparing functionalized organozinc reagents has greatly expanded the scope of this reaction.[27]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a robust, step-by-step protocol for a representative Suzuki-Miyaura reaction, a cornerstone transformation for this substrate class.
Reaction: Coupling of this compound with 4-methoxyphenylboronic acid.
Materials and Reagents
| Reagent | Supplier | Purity | M.W. | Amount (1 mmol scale) | Moles (Equiv.) |
| This compound | Commercial/Synth. | >97% | 335.17 | 335 mg | 1.0 mmol (1.0) |
| 4-Methoxyphenylboronic acid | Commercial | >98% | 151.96 | 182 mg | 1.2 mmol (1.2) |
| Pd(dppf)Cl₂·CH₂Cl₂ | Commercial | >98% | 816.64 | 24.5 mg | 0.03 mmol (0.03) |
| Potassium Carbonate (K₂CO₃) | Commercial | >99% | 138.21 | 415 mg | 3.0 mmol (3.0) |
| 1,4-Dioxane | Commercial | Anhydrous | - | 8 mL | - |
| Water | Lab Supply | Degassed, DI | - | 2 mL | - |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
-
Vessel Preparation: Place an appropriately sized reaction vial containing a magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow it to cool to room temperature in a desiccator.
-
Addition of Solids: To the dried vial, add this compound (335 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 24.5 mg, 0.03 mmol).
-
Inerting the Atmosphere: Quickly seal the vial with a septum cap. Puncture the septum with a needle connected to a vacuum/argon manifold. Carefully evacuate the vial and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Prepare a degassed 4:1 mixture of dioxane:water by sparging with argon for 20-30 minutes. Using a syringe, add 10 mL of this solvent mixture to the reaction vial.
-
Reaction Conditions: Place the sealed vial into a preheated heating block or oil bath set to 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. A sample can be taken by syringe, diluted with ethyl acetate, and filtered through a small plug of silica before analysis.
-
Work-up: Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Add water (20 mL) and separate the layers. Wash the organic layer with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-(4-methoxyphenyl)-5-cyano-1-Boc-indole.
Data Summary: Comparative Cross-Coupling Conditions
The following table summarizes representative conditions for various palladium-catalyzed cross-coupling reactions on the 3-bromoindole scaffold, providing a valuable reference for adapting protocols to different coupling partners.
| Entry | Coupling Type | Coupling Partner | Catalyst System (mol%) | Base (Equiv.) | Solvent | Temp/Time | Yield (%) |
| 1 | Suzuki[28] | Arylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3.0) | Dioxane/H₂O | 90°C / 3h | >90 |
| 2 | Suzuki[29] | Heteroarylboronic Acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/H₂O | 85°C / 12h | 85-95 |
| 3 | Buchwald-Hartwig[30] | Morpholine | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ (1.4) | Dioxane | 100°C / 3h | ~90 |
| 4 | Buchwald-Hartwig[31][32] | Ammonia | [Pd(cinnamyl)Cl]₂ (1.25) / Josiphos (2.5) | KOt-Bu (3.0) | Dioxane | 90°C / 18h | 70-85 |
| 5 | Sonogashira[33] | Phenylacetylene | Pd(dppf)Cl₂ (5) / CuI (5) | Et₃N | THF | 60°C / 8h | 80-90 |
| 6 | Stille[33] | Vinylstannane | Pd(PPh₃)₂Cl₂ (5) | - | Toluene | 110°C / 12h | ~85 |
| 7 | Negishi[26] | Alkylzinc Halide | Pd(PPh₃)₄ (5) | - | THF | 65°C / 6h | 75-85 |
Yields are representative for the reaction type on similar 3-bromoindole substrates and may vary for this compound.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound is a robust and highly effective strategy for generating molecular diversity. By selecting the appropriate coupling partner and optimizing the catalyst, ligand, and base system, researchers can readily access a vast chemical space of novel 3,5-disubstituted indoles. The protocols and data presented herein serve as a validated starting point for laboratory execution. This strategic functionalization is a critical enabler for modern drug discovery programs, facilitating the rapid development of structure-activity relationships and the identification of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthese von 3,5,7-trisubstituierten Indolen - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 21. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. Stille reaction - Wikipedia [en.wikipedia.org]
- 24. Stille Coupling [organic-chemistry.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Negishi coupling - Wikipedia [en.wikipedia.org]
- 27. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis of bisindolylmaleimides using a palladium catalyzed cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 31. Palladium-catalyzed synthesis of indolesviaammonia cross-coupling–alkyne cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 32. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 33. New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of substituted indoles from 1-Boc-3-bromo-5-cyanoindole
An Application Guide for the Synthetic Diversification of Indoles: Protocols Centered on 1-Boc-3-bromo-5-cyanoindole
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus is a cornerstone structural motif in a multitude of natural products and pharmacologically active compounds.[1] Consequently, the development of efficient and versatile synthetic routes to functionalized indoles is of paramount importance to researchers in medicinal chemistry and drug discovery. This document provides a comprehensive technical guide on the strategic use of This compound as a versatile intermediate for the synthesis of diverse substituted indoles. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—at the C3 position. Furthermore, this guide elucidates the rationale behind methodological choices and concludes with protocols for the final deprotection step, enabling access to a wide array of novel indole derivatives.
The Strategic Importance of this compound
The utility of this compound as a synthetic building block stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
-
N1-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen. This protection prevents unwanted side reactions at the nitrogen atom, which can be acidic and nucleophilic, and it also facilitates certain reactions, such as directed ortho-lithiation at the C2 position.[2]
-
C3-Bromo Group: The bromine atom at the C3 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, amino, and alkynyl groups, forming new carbon-carbon and carbon-nitrogen bonds.
-
C5-Cyano Group: The nitrile functionality at the C5 position is a key pharmacophore in several bioactive molecules and serves as a versatile synthetic precursor.[1] It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, further expanding the molecular diversity accessible from this intermediate.
The logical workflow for utilizing this intermediate is outlined below.
Caption: Synthetic pathways from this compound.
Synthesis of the Key Intermediate: this compound
Synthetic Workflow
The proposed synthesis involves three key steps: cyanation of the C5 position, protection of the indole nitrogen, and finally, selective bromination at the C3 position.
Caption: Proposed workflow for the synthesis of the key intermediate.
Protocol 1: Synthesis of 5-Cyanoindole from 5-Bromoindole
The conversion of an aryl bromide to a nitrile can be achieved via several methods. The Rosenmund-von Braun reaction using copper(I) cyanide is a classic and effective method.[3][4] Palladium-catalyzed methods using less toxic cyanide sources like zinc cyanide or potassium ferrocyanide are also excellent alternatives.[3]
Materials:
-
5-Bromoindole
-
Copper(I) cyanide (CuCN)
-
N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Ammonia solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, combine 5-bromoindole (1.0 equiv) and NMP (approx. 10 mL per gram of indole).
-
Add copper(I) cyanide (1.05-1.2 equiv) to the mixture.
-
Heat the reaction mixture to 85-140°C and stir vigorously for 12-24 hours. The higher temperature is often required for complete conversion.
-
Causality: NMP is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and facilitates the nucleophilic substitution. An excess of CuCN ensures the reaction goes to completion.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into an aqueous ammonia solution (e.g., 10-20%). Stir for 30 minutes to complex the copper salts.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to afford 5-cyanoindole.
Protocol 2: Synthesis of this compound
This two-step, one-pot procedure involves the N-protection of 5-cyanoindole followed by in situ bromination.
Materials:
-
5-Cyanoindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
Procedure:
-
Dissolve 5-cyanoindole (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equiv) followed by (Boc)₂O (1.1 equiv).
-
Stir the reaction at room temperature for 1-3 hours. Monitor the formation of 1-Boc-5-cyanoindole by TLC.
-
Causality: DMAP acts as a nucleophilic catalyst, accelerating the acylation of the indole nitrogen by (Boc)₂O.
-
Once the protection is complete, cool the reaction mixture to 0°C in an ice bath.
-
Add NBS (1.05 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Causality: The Boc group is electron-withdrawing, which deactivates the indole ring slightly but still directs electrophilic substitution to the electron-rich C3 position. NBS is a mild and selective source of electrophilic bromine.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC for the disappearance of the 1-Boc-5-cyanoindole intermediate.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate to consume any unreacted NBS, followed by saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield this compound as a solid.
Palladium-Catalyzed Cross-Coupling Reactions at C3
The C3-bromo position is now primed for diversification. The following protocols detail three of the most powerful cross-coupling reactions in modern organic synthesis.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent.[5][6]
Mechanism Overview: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5][7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 3: Suzuki Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Diatomaceous earth
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Add the catalyst, Pd(dppf)Cl₂ (0.02-0.05 equiv).
-
Causality: Dppf is a robust ferrocene-based phosphine ligand that stabilizes the palladium catalyst and promotes efficient oxidative addition and reductive elimination.[8] The base is crucial for activating the boronic acid to facilitate transmetalation.[5]
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent mixture of dioxane and water (4:1 v/v).
-
Heat the mixture to 80-100°C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield 1-Boc-5-cyano-3-phenylindole.
| Entry | Boronic Acid Partner | Base | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | >85 |
| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | >90 |
| 3 | Thiophene-2-boronic acid | K₂CO₃ | >80 |
| Note: Yields are representative and may vary based on specific reaction conditions and scale. |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction enables the synthesis of aryl amines from aryl halides, a transformation that is challenging via classical methods.[9][10] Its development revolutionized the synthesis of nitrogen-containing compounds.[9]
Mechanism Overview: Similar to the Suzuki coupling, the cycle involves oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[9][11]
Protocol 4: Buchwald-Hartwig Coupling with Morpholine
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)
-
Toluene or 1,4-Dioxane, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv).
-
Seal the tube, remove from the glovebox, and add anhydrous toluene followed by morpholine (1.2 equiv) via syringe.
-
Causality: Bulky, electron-rich phosphine ligands like XPhos are essential.[11] They promote the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle, and facilitate the difficult reductive elimination step. Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine once coordinated to the palladium center.[12]
-
Heat the reaction to 90-110°C for 6-18 hours.
-
Monitor by TLC or LC-MS. After completion, cool to room temperature.
-
Dilute with ethyl acetate and quench carefully with water.
-
Filter the mixture through diatomaceous earth. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to afford 1-Boc-5-cyano-3-(morpholin-4-yl)indole.
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling is the most reliable method for coupling terminal alkynes with aryl halides, creating C(sp)-C(sp²) bonds.[13][14][15]
Mechanism Overview: This reaction uniquely involves two catalytic cycles. A palladium cycle, similar to those above, and a copper cycle. The copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation to the palladium complex.[13][14]
Protocol 5: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous THF and anhydrous Et₃N. The amine serves as both the base and a solvent.
-
Add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Causality: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is essential for activating the alkyne.[13] The amine base neutralizes the HBr formed during the reaction and helps maintain an anaerobic environment.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) for 2-8 hours. Copper-free versions often require higher temperatures and different ligands.[16]
-
Monitor by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and water.
-
Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 1-Boc-5-cyano-3-(phenylethynyl)indole.
Final Step: N-Boc Deprotection
Removal of the Boc group is typically the final step to unveil the indole N-H. This is most commonly achieved under acidic conditions.
Protocol 6: Acid-Mediated Boc Deprotection
Materials:
-
Boc-protected indole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected indole (1.0 equiv) in DCM (approx. 10-20 mL per gram).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (5-10 equiv) dropwise. The volume ratio of DCM:TFA is often between 4:1 and 1:1.
-
Causality: TFA is a strong acid that protonates the carbonyl oxygen of the Boc group, initiating its cleavage to form the stable tert-butyl cation, isobutylene, and carbon dioxide.
-
Stir the reaction at 0°C to room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Carefully neutralize the residue by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate or DCM (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The resulting N-H indole can be purified by column chromatography or recrystallization if necessary.
Alternative Deprotection: For substrates with other acid-sensitive functional groups, milder or basic deprotection methods may be required.[17] Methods using NaOMe in methanol or thermolysis in fluorinated alcohols like TFE or HFIP have been reported to be effective.[18][19][20]
Conclusion
This compound is a powerful and highly versatile platform for the synthesis of substituted indoles. The protocols detailed in this guide provide researchers with robust and reproducible methods for C-C and C-N bond formation at the C3-position, followed by efficient deprotection. By leveraging these modern synthetic techniques, scientists in drug development and materials science can rapidly access a vast chemical space of novel indole derivatives for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Bases - Wordpress [reagents.acsgcipr.org]
The Strategic Utility of 1-Boc-3-bromo-5-cyanoindole: A Gateway to Novel Bioactive Molecules
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in a vast array of natural products and clinically approved pharmaceuticals.[1][2][3] Its unique electronic properties and conformational flexibility allow for intricate interactions with a multitude of biological targets, rendering it a cornerstone in medicinal chemistry.[4][5][6] This guide focuses on a particularly valuable, functionalized intermediate: 1-Boc-3-bromo-5-cyanoindole . This molecule is strategically designed for synthetic versatility, offering orthogonal points for chemical elaboration to generate diverse libraries of potentially bioactive compounds.
The tert-butyloxycarbonyl (Boc) protecting group at the N1 position serves to modulate the reactivity of the indole ring and enhance solubility in organic solvents, while being readily removable under specific conditions.[7][8] The bromine atom at the C3 position is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and amino substituents.[9][10] Finally, the electron-withdrawing cyano group at the C5 position not only influences the electronic character of the indole ring but also serves as a precursor for various other functional groups, such as amines, amides, and carboxylic acids.[1][11]
This document provides a detailed exploration of the synthetic applications of this compound, with a focus on its role in the synthesis of kinase inhibitors and other classes of bioactive molecules. We will delve into the causality behind experimental choices in key synthetic transformations and provide robust, field-proven protocols to guide researchers in their quest for novel therapeutics.
The Role of the Indole Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. A significant number of FDA-approved small-molecule kinase inhibitors feature a heterocyclic core, with the indole and azaindole scaffolds being particularly prominent.[2][12] These scaffolds often serve as a template for designing ATP-competitive inhibitors that occupy the adenine-binding pocket of the kinase.
The strategic functionalization of the indole ring allows for the optimization of inhibitor potency and selectivity. For instance, substituents at the C3 and C5 positions can be tailored to interact with specific amino acid residues in the kinase active site, thereby enhancing binding affinity and modulating the pharmacokinetic properties of the molecule.
Key Synthetic Transformations of this compound
The synthetic utility of this compound is primarily realized through a series of powerful and versatile chemical reactions. The following sections provide detailed protocols and mechanistic insights for the most relevant transformations.
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
The bromine atom at the C3 position of the indole ring is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern synthetic chemistry, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, making it an invaluable tool for synthesizing biaryl and heteroaryl-substituted indoles.[9][13]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. The choice of ligand is critical; bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[9]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can influence the reaction rate and the stability of base-sensitive functional groups.[13]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically used to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount (mg) |
| This compound | 1.0 | 335.17 | 335 |
| Phenylboronic acid | 1.2 | 121.93 | 146 |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 58 |
| K₂CO₃ | 2.0 | 138.21 | 276 |
| 1,4-Dioxane | - | - | 5 mL |
| Water | - | - | 1 mL |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (335 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Boc-5-cyano-3-phenylindole.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[7][14] This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are required. Ligands such as Xantphos, RuPhos, or SPhos are often effective for C-N bond formation.[10]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent side reactions.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount (mg) |
| This compound | 1.0 | 335.17 | 335 |
| Morpholine | 1.2 | 87.12 | 105 (102 µL) |
| Pd₂(dba)₃ | 0.02 | 915.72 | 18 |
| Xantphos | 0.04 | 578.68 | 23 |
| NaOtBu | 1.4 | 96.10 | 135 |
| Toluene | - | - | 5 mL |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol).
-
Evacuate and backfill the tube with argon.
-
Add this compound (335 mg, 1.0 mmol) and NaOtBu (135 mg, 1.4 mmol).
-
Add anhydrous, degassed toluene (5 mL) followed by morpholine (102 µL, 1.2 mmol).
-
Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 1-Boc-5-cyano-3-(morpholin-4-yl)indole.
Transformations of the 5-Cyano Group
The cyano group at the C5 position is a versatile functional handle that can be converted into several other important functionalities, further expanding the synthetic utility of the indole scaffold.
Reduction to a Primary Amine: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Ni).[1] This transformation provides access to 5-(aminomethyl)indole derivatives, which can be further functionalized.
Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the cyano group can yield the corresponding carboxylic acid. This allows for the introduction of an amide functionality through coupling with various amines.
Deprotection of the N-Boc Group
The final step in many synthetic sequences involving this compound is the removal of the Boc protecting group to unveil the N-H of the indole ring, which is often crucial for biological activity.
Causality Behind Experimental Choices:
-
Acidic Conditions: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for rapid deprotection at room temperature.[5]
-
Thermal Conditions: In some cases, particularly with sensitive functional groups, thermal deprotection in a high-boiling solvent like trifluoroethanol (TFE) can be a milder alternative.[2]
Experimental Protocol: TFA-Mediated Boc Deprotection
-
Dissolve the N-Boc protected indole (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2 mL) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction to completion by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected indole.
Logical Relationship Diagram: Synthetic Pathways
Caption: Synthetic pathways from this compound.
Conclusion: A Versatile Intermediate for Drug Discovery
This compound is a highly versatile and strategically designed intermediate for the synthesis of novel bioactive molecules. Its orthogonal functionalities allow for a wide range of chemical modifications, enabling the rapid generation of diverse compound libraries for structure-activity relationship studies. The robust and well-established protocols for palladium-catalyzed cross-coupling reactions, transformations of the cyano group, and Boc deprotection provide a clear roadmap for researchers to unlock the full potential of this valuable building block in the pursuit of new and effective therapeutics.
References
- 1. Buy Ethyl4-(3-Bromophenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate at Best Price, Pharmaceutical & Organic Compound Synthesis [forecastchemicals.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Intermediates Manufacturer, Chemical Intermediates Supplier, Exporter [jigspharma.com]
- 5. [11C]GSK2126458 and [18F]GSK2126458 as new PET agents for imaging of PI3K and mTOR in cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-tert-Butyl 2-hydroxy-4-methylpentanoate | RUO [benchchem.com]
- 8. Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole [ouci.dntb.gov.ua]
- 9. Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US9051313B2 - Apoptosis signal-regulating kinase inhibitors - Google Patents [patents.google.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
Application Note & Protocol: Buchwald-Hartwig Amination of 1-Boc-3-bromo-5-cyanoindole
Introduction: Navigating the Synthesis of Functionalized Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The introduction of a nitrogen-based functional group at the C3-position of the indole scaffold is a critical transformation for accessing novel chemical space in drug discovery. The Buchwald-Hartwig amination has emerged as a premier method for forging carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance where traditional methods fall short.[1]
This guide provides a detailed protocol and technical insights for the Buchwald-Hartwig amination of a challenging heterocyclic substrate: 1-Boc-3-bromo-5-cyanoindole . This particular molecule presents a trifecta of synthetic hurdles:
-
Electron-Deficient Ring System: The potent electron-withdrawing nature of the C5-cyano group deactivates the aryl bromide towards oxidative addition, the rate-limiting step in many cross-coupling reactions.[2]
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group at the N1 position can sterically encumber the catalytic center.
-
Sensitive Functionality: The cyano and Boc groups must remain intact under the reaction conditions, precluding overly harsh methodologies.
This document is designed for researchers, scientists, and drug development professionals, offering a robust, field-proven protocol grounded in a deep understanding of the reaction mechanism and optimization parameters.
Reaction Overview
The target transformation is the palladium-catalyzed cross-coupling of this compound with a primary or secondary amine, in the presence of a suitable phosphine ligand and base, to yield the corresponding 3-aminoindole derivative.

Figure 1. General reaction scheme.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
A thorough understanding of the catalytic cycle is paramount for rational troubleshooting and optimization. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1][3][4]
-
Activation of Precatalyst: Modern protocols often employ air-stable Pd(II) precatalysts. These are rapidly reduced in situ to the active LPd(0) species upon exposure to the base and/or amine.[3]
-
Oxidative Addition: The active LPd(0) catalyst inserts into the carbon-bromine bond of the indole substrate. This is typically the rate-determining step and is often slower for electron-deficient aryl halides.[2][4]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to ensure this step is efficient without promoting side reactions.[5][6]
-
Reductive Elimination: The final C-N bond is formed as the desired 3-aminoindole product is expelled from the palladium coordination sphere. This step regenerates the active LPd(0) catalyst, allowing the cycle to continue.[1][4]
Protocol Parameters: A Scientist's Guide to Component Selection
The success of this transformation hinges on the judicious selection of each reaction component. The electron-deficient and sterically hindered nature of this compound requires a highly active and robust catalytic system.
Palladium Precatalyst
For consistency and ease of use, air-stable palladium precatalysts are highly recommended over generating the active Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7] The Buchwald G3 and G4 precatalysts are particularly effective as they rapidly generate the active monoligated LPd(0) catalyst upon exposure to a base.
-
Recommendation: XPhos Pd G3 or RuPhos Pd G4. These incorporate bulky, electron-rich ligands that are well-suited for challenging substrates.
Ligand
The ligand is arguably the most critical variable. For electron-deficient aryl halides, bulky and electron-rich dialkylbiaryl phosphine ligands are required to promote the challenging oxidative addition step and facilitate the final reductive elimination.[8][9]
-
Primary Recommendation: XPhos or RuPhos . These ligands have demonstrated superior performance for coupling secondary amines and challenging heteroaryl halides.[8]
-
Alternative: BrettPhos is another excellent choice, known for promoting the monoarylation of primary amines with aryl chlorides and mesylates, indicating high catalyst activity.[8]
Base
A strong, non-nucleophilic base is required to deprotonate the amine without causing unwanted side reactions, such as hydrolysis of the cyano group or the Boc protecting group.[5]
-
Primary Recommendation: Sodium tert-butoxide (NaOtBu) . This is the most common strong base for Buchwald-Hartwig aminations. It must be fresh and handled under inert conditions.
-
Alternative for Sensitive Substrates: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) . These weaker bases can be effective, particularly with highly active catalyst systems, and may be preferable if the substrate shows base sensitivity, though they often require higher reaction temperatures.[4]
Solvent
The solvent must be anhydrous and capable of dissolving the reagents while remaining stable at elevated temperatures.
-
Primary Recommendation: Toluene or 1,4-Dioxane . These are the most common solvents for this reaction.[10] Dioxane often provides better solubility for the palladium complexes. All solvents must be rigorously dried and degassed prior to use to prevent catalyst deactivation.
Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine).
Reagent Table
| Reagent | MW ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 336.18 | 0.5 | 1.0 | 168.1 mg |
| Amine (e.g., Morpholine) | 87.12 | 0.6 | 1.2 | 52.3 mg (52 µL) |
| XPhos Pd G3 Precatalyst | 864.63 | 0.01 | 0.02 | 8.6 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.7 | 1.4 | 67.3 mg |
| Anhydrous, Degassed Toluene | - | - | - | 2.5 mL |
Experimental Workflow Diagram
Step-by-Step Procedure
Note: This reaction is highly sensitive to air and moisture. All steps must be performed using standard Schlenk or glovebox techniques.
-
Preparation: Oven-dry a Schlenk tube equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reaction Assembly: In a glovebox or under a positive pressure of inert gas, add this compound (168.1 mg, 0.5 mmol), XPhos Pd G3 (8.6 mg, 0.01 mmol), and sodium tert-butoxide (67.3 mg, 0.7 mmol) to the Schlenk tube.
-
Seal and Purge: Seal the tube with a septum. If not in a glovebox, evacuate and backfill the tube with inert gas three times.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (2.5 mL) via syringe, followed by the amine (e.g., morpholine, 52 µL, 0.6 mmol).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the starting aryl bromide is a key indicator of completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (5 mL).
-
Extraction: Dilute the mixture with ethyl acetate (15 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-aminoindole product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to common problems and their potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture contamination).[11] 2. Insufficiently strong base or old base. 3. Reaction temperature too low. | 1. Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. Use a fresh bottle of solvent. 2. Use a fresh, high-purity bottle of NaOtBu. 3. Increase temperature in 10 °C increments. |
| Formation of Debrominated Byproduct | Reductive dehalogenation is a known side reaction.[12] It can be promoted by moisture or an inefficient catalytic system. | 1. Switch to a more electron-rich ligand (e.g., if using a simpler ligand, switch to XPhos or BrettPhos). 2. Ensure rigorously dry conditions. |
| Boc-Deprotection | The base may be too harsh, or the reaction temperature is too high for extended periods.[11] | 1. Switch to a milder base like K₃PO₄ or Cs₂CO₃ and increase catalyst loading or temperature if needed. 2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration. |
| Complex Mixture of Products | 1. Potential side reaction with the cyano group. 2. Catalyst degradation.[13] | 1. Use a milder base and the lowest effective temperature. 2. Increase ligand-to-palladium ratio slightly (e.g., L:Pd of 1.5:1) by adding extra free ligand to stabilize the catalyst. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly rewarding transformation. Success relies on a careful selection of a highly active catalytic system, typically involving a bulky, electron-rich phosphine ligand and an air-stable palladium precatalyst, combined with meticulous execution under inert conditions. The protocol and insights provided herein offer a powerful toolkit for researchers to efficiently synthesize valuable 3-aminoindole derivatives, paving the way for new discoveries in medicinal chemistry and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 1-Boc-3-bromo-5-cyanoindole Derivatives
Abstract
This comprehensive guide provides a detailed methodology for the purification of 1-Boc-3-bromo-5-cyanoindole derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol is designed for researchers, scientists, and professionals in drug development who require a robust and scalable method for isolating these complex heterocyclic compounds with high purity. We will delve into the rationale behind method development, provide a step-by-step experimental protocol, and discuss the critical parameters for successful purification and scale-up.
Introduction: The Purification Challenge
The this compound scaffold is a key intermediate in the synthesis of various biologically active molecules. The presence of a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group, a halogen (bromine), and a polar cyano group imparts unique physicochemical properties to these molecules. This combination can present challenges during purification, including poor peak shape, co-elution with impurities, and potential on-column degradation.
High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such complex synthetic compounds.[1] This application note details a systematic approach to developing a reliable RP-HPLC method for the title compounds, ensuring high purity and recovery.
Method Development: Rationale and Strategy
The selection of an appropriate HPLC method is critical for achieving the desired separation. For this compound derivatives, a reverse-phase approach is most suitable due to the predominantly non-polar nature of the molecule.
Stationary Phase Selection
A C18 (octadecylsilane) stationary phase is the recommended choice for this application. The long alkyl chains of the C18 packing provide a high degree of hydrophobicity, which is essential for retaining the lipophilic Boc-protected indole core. This choice is supported by established methods for the separation of various indole derivatives, which commonly utilize C18 or C8 columns.[1][2]
Mobile Phase Composition
A binary mobile phase system consisting of an organic modifier and an aqueous component is employed.
-
Organic Modifier: Acetonitrile (ACN) is preferred over methanol for this separation. Acetonitrile's lower viscosity leads to lower backpressure, and its UV transparency at lower wavelengths is advantageous for detecting indole derivatives, which typically have a strong absorbance around 280 nm.
-
Aqueous Component: High-purity water is used as the weak solvent in the mobile phase.
-
Mobile Phase Additive: The addition of a small percentage (0.1%) of an acid, such as formic acid (FA) or trifluoroacetic acid (TFA), is crucial. This serves two primary purposes:
-
Protonation of Silanols: It suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing peak tailing and improving peak shape.
-
Consistent Analyte Ionization: It ensures that the analyte and any acidic or basic impurities are in a consistent protonation state, leading to reproducible retention times.
-
For mass spectrometry (MS) compatible applications, formic acid is the preferred additive.[3][4]
Elution Profile: The Power of Gradient Elution
A gradient elution strategy, where the proportion of the organic modifier is increased over time, is recommended. This approach is ideal for separating compounds with a range of polarities, which is often the case in crude reaction mixtures. A gradient ensures that both early-eluting polar impurities and late-eluting non-polar byproducts are effectively separated from the target compound, while also sharpening the peak of interest.
Detection Wavelength
Indole derivatives exhibit strong UV absorbance due to their aromatic nature. A detection wavelength of 280 nm is a suitable starting point for monitoring the purification of this compound derivatives.[1][5]
Experimental Protocol: Purification of this compound
This protocol provides a detailed procedure for the purification of the title compound. It is essential to use HPLC-grade solvents and reagents to avoid introducing contaminants.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 19 x 150 mm, 5 µm particle size) |
| Solvents | Acetonitrile (HPLC grade), Water (HPLC grade) |
| Additive | Formic Acid (FA) or Trifluoroacetic Acid (TFA) (HPLC grade) |
| Sample | Crude this compound dissolved in a suitable solvent (e.g., ACN or DMSO) |
Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Degas both mobile phases prior to use to prevent bubble formation in the HPLC system, which can cause baseline noise and affect pump performance.[6][7][8]
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a strong solvent like acetonitrile or dimethyl sulfoxide (DMSO).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
HPLC Method Parameters
| Parameter | Value |
| Column | C18, 19 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% FA in Water |
| Mobile Phase B | 0.1% FA in Acetonitrile |
| Flow Rate | 18 mL/min (This should be scaled based on the column dimensions)[9] |
| Column Temperature | Ambient or 30 °C |
| Detection | 280 nm |
| Injection Volume | Dependent on sample concentration and loading capacity |
| Gradient Program | See Table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 40 |
| 2.0 | 40 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 40 |
| 18.0 | 40 |
Purification Workflow
Caption: Workflow for the HPLC purification of this compound.
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Scaling Up from Analytical to Preparative HPLC
For larger-scale purification, the analytical method can be scaled up to a preparative scale. The key is to maintain the separation quality while increasing the amount of purified material.
Scaling Flow Rate
To maintain the same linear velocity and thus similar separation, the flow rate must be scaled geometrically based on the column's inner diameter.[9] The scaling factor is the ratio of the cross-sectional areas of the preparative and analytical columns.
Equation for Scaling Flow Rate:
Fprep = Fanalyt x (dprep / danalyt)2
Where:
-
Fprep is the preparative flow rate.
-
Fanalyt is the analytical flow rate.
-
dprep is the inner diameter of the preparative column.
-
danalyt is the inner diameter of the analytical column.
Scaling Injection Volume
The injection volume can also be scaled to maximize throughput. The scaling factor considers both the column diameter and length.
Equation for Scaling Injection Volume:
Vprep = Vanalyt x [(dprep2 x Lprep) / (danalyt2 x Lanalyt)]
Where:
-
Vprep is the preparative injection volume.
-
Vanalyt is the analytical injection volume.
-
Lprep is the length of the preparative column.
-
Lanalyt is the length of the analytical column.
Troubleshooting Common HPLC Issues
| Problem | Possible Cause | Solution |
| High Backpressure | Column frit blockage, tubing blockage | Reverse flush the column; check for blockages in the system.[6] |
| Peak Tailing | Secondary interactions with silanols, column degradation | Ensure mobile phase additive is present; replace the column.[8] |
| Split Peaks | Channeling in the column, partially blocked frit | Replace the column; check for blockages.[8] |
| Baseline Drift | Column not equilibrated, mobile phase contamination | Allow sufficient time for column equilibration; prepare fresh mobile phase.[6] |
| Loss of Boc Group | While Boc groups are generally stable, prolonged exposure to highly acidic conditions or certain nucleophiles can lead to deprotection.[10][11] | Use formic acid instead of stronger acids like TFA if lability is a concern. Minimize purification time. |
Conclusion
The RP-HPLC method detailed in this application note provides a robust and scalable solution for the purification of this compound derivatives. By carefully selecting the stationary phase, mobile phase, and elution conditions, researchers can achieve high purity of the target compound, which is essential for subsequent applications in drug discovery and development. The principles and protocols outlined herein can be adapted for other similar heterocyclic compounds, providing a solid foundation for purification challenges in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1H-indole-3-butyric acid | SIELC Technologies [sielc.com]
- 4. Separation of 5-Bromo-1H-indole-3-butyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. cetjournal.it [cetjournal.it]
- 6. rheniumgroup.co.il [rheniumgroup.co.il]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Boc-3-bromo-5-cyanoindole
Introduction: The Significance of 1-Boc-3-bromo-5-cyanoindole in Modern Drug Discovery
The indole scaffold is a privileged structural motif, forming the core of numerous natural products and medicinally significant compounds. Within this class, substituted indoles are of paramount importance, serving as key intermediates in the synthesis of a wide array of pharmaceuticals. This compound is a highly functionalized indole derivative that has garnered considerable attention in medicinal chemistry. The presence of the cyano group at the 5-position and the bromine atom at the 3-position, combined with the acid-labile Boc protecting group on the indole nitrogen, makes it a versatile building block for the construction of complex molecular architectures.[1][2] This trifunctionalized intermediate is particularly valuable in the development of novel therapeutics, including but not limited to, kinase inhibitors, antiviral agents, and compounds targeting central nervous system disorders. The strategic placement of reactive handles allows for selective and sequential modifications, enabling the exploration of diverse chemical space in drug discovery programs. This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, complete with detailed experimental protocols, safety considerations, and characterization data.
Synthetic Strategy: A Two-Step Approach from 5-Cyanoindole
The large-scale synthesis of this compound is most efficiently achieved through a two-step sequence commencing with commercially available 5-cyanoindole. This strategy offers a convergent and high-yielding pathway, minimizing the number of synthetic operations and facilitating purification. The key steps are:
-
N-Boc Protection of 5-Cyanoindole: The initial step involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a crucial transformation as it serves a dual purpose: it enhances the solubility of the indole in organic solvents and modulates the electron density of the indole ring, thereby directing the subsequent electrophilic substitution to the desired position. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and effective method for this transformation.[3][4]
-
Regioselective Bromination: The second step is the regioselective bromination of the electron-rich indole core at the 3-position. The Boc group at the 1-position electronically favors electrophilic attack at C3. Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice for its mildness and selectivity.
This synthetic approach is summarized in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 1-Boc-5-cyanoindole
This protocol details the N-Boc protection of 5-cyanoindole.
Materials:
-
5-Cyanoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 5-cyanoindole (1 equivalent) in anhydrous acetonitrile, add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to afford 1-Boc-5-cyanoindole as a solid.
Part 2: Synthesis of this compound
This protocol describes the regioselective bromination of 1-Boc-5-cyanoindole.
Materials:
-
1-Boc-5-cyanoindole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Boc-5-cyanoindole (1 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the large-scale synthesis.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 5-Cyanoindole | (Boc)₂O, DMAP | Acetonitrile | Room Temp. | 12-16 | 90-95 |
| 2 | 1-Boc-5-cyanoindole | NBS | Dichloromethane | 0 | 1-2 | 85-90 |
Proposed Reaction Mechanism
The regioselective bromination at the C3 position of the 1-Boc-5-cyanoindole is a classic example of an electrophilic aromatic substitution reaction on an electron-rich heterocycle.
Caption: Proposed mechanism for the bromination of 1-Boc-5-cyanoindole.
Characterization and Quality Control
The identity and purity of the final product, this compound, should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The disappearance of the C3-H proton signal in the ¹H NMR spectrum and the appearance of a new signal for the C3-Br carbon in the ¹³C NMR spectrum are indicative of a successful reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound. A high-purity product is crucial for subsequent applications in drug development.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product, providing further evidence of its identity.
Safety Precautions and Hazard Management
The synthesis of this compound involves the use of hazardous materials that require careful handling in a well-ventilated fume hood.
-
Bromine-containing reagents (e.g., NBS, Bromine): Bromine and its derivatives are corrosive, toxic, and strong oxidizing agents.[5][6] Avoid inhalation of vapors and contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] In case of skin contact, immediately wash the affected area with plenty of soap and water.[7] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
-
Cyanide-containing compounds (e.g., 5-Cyanoindole): While 5-cyanoindole is a solid, it is important to handle it with care to avoid ingestion or inhalation of dust. The hazards associated with cyanides are significant. In the event of a spill, it should be cleaned up promptly, avoiding the generation of dust.[7]
-
Solvents: Dichloromethane and acetonitrile are flammable and toxic. Handle these solvents in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Boc-3-bromo-5-cyanoindole
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 1-Boc-3-bromo-5-cyanoindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The substrate, this compound, presents a unique electronic profile. The indole core is an electron-rich heterocycle, while the 5-cyano group is a strong electron-withdrawing group. This electronic dichotomy can influence the key steps of the catalytic cycle, making careful optimization essential for achieving high yields.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. Follow the diagnostic steps to identify and resolve common issues.
Q1: My reaction shows low or no conversion of the starting material. What are the primary causes and how do I address them?
A1: Low or no conversion is one of the most common issues and typically points to a problem with one of the core components of the catalytic cycle.[1][2] Let's diagnose this systematically.
Step 1: Verify Catalyst Activity The active catalyst in a Suzuki coupling is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.
-
Problem: The Pd(II) precatalyst is not being reduced to the active Pd(0) state, or the Pd(0) catalyst has decomposed.
-
Solution & Rationale:
-
Use an Air-Stable Precatalyst: Switch to a modern, air-stable Pd(II) precatalyst like XPhos Pd G3 or SPhos Pd G3.[3][4] These complexes readily and cleanly generate the active LPd(0) species under the reaction conditions, offering greater reliability.
-
Check Catalyst Age & Storage: Palladium catalysts, especially Pd(PPh₃)₄ and Pd₂(dba)₃, can degrade over time.[5][6] Ensure you are using a fresh, properly stored batch.
-
Avoid Oxygen: The presence of oxygen can oxidize and deactivate the Pd(0) catalyst, often leading to the formation of palladium black (precipitated, inactive palladium).[1][7] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1][2]
-
Step 2: Assess Reagent Quality and Stoichiometry The purity and stability of your reagents are paramount.
-
Problem: The boronic acid partner may have degraded. Boronic acids can undergo protodeboronation or form anhydride trimers (boroxines) upon storage.[1][8]
-
Solution & Rationale:
-
Verify Purity: Check the purity of your boronic acid by NMR or LC-MS before use.
-
Use Boronate Esters: Consider using a more stable boronic acid surrogate, such as a pinacol ester (Bpin). These are generally more robust towards protodeboronation.[2]
-
Adjust Stoichiometry: Typically, a slight excess of the boronic acid (1.2–1.5 equivalents) is used to drive the reaction to completion.[1][3]
-
Step 3: Evaluate the Base and Solvent System The base is not just a spectator; it is critical for activating the boronic acid for the transmetalation step.[9][10]
-
Problem: The chosen base is too weak, not sufficiently soluble, or its physical form is hindering reactivity.
-
Solution & Rationale:
-
Screen Bases: While K₂CO₃ is a common choice, for challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective.[3]
-
Ensure Fine Powder: The base must be finely ground to maximize its surface area and reactivity.[3][11]
-
Optimize Solvent Mixture: The reaction often benefits from a biphasic solvent system, such as 1,4-dioxane/water or THF/water (typically in a 4:1 to 10:1 ratio).[3][12] Water facilitates the crucial transmetalation step.[3] However, ensure solvents are rigorously degassed.
-
Q2: My reaction is consuming the starting materials, but my yield is low due to significant side products. How can I identify and minimize them?
A2: The formation of side products indicates that a competing reaction pathway is out-pacing the desired cross-coupling. The most common culprits are homocoupling and protodeboronation/dehalogenation.
| Observed Side Product | Likely Cause | Troubleshooting Strategy |
| Boronic Acid Homocoupling (Ar-Ar from your boronic acid) | Presence of oxygen in the reaction mixture.[1][2] | 1. Rigorous Degassing: Use a robust degassing method like three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes.[12][13] 2. Use a Pd(0) Source: Start with a direct Pd(0) source like Pd(PPh₃)₄ to minimize side reactions during the in situ reduction of Pd(II). |
| Debrominated Starting Material (1-Boc-5-cyanoindole) | Reaction of the organopalladium intermediate with a hydride source before transmetalation.[2] | 1. Check Solvent Purity: Certain solvents (e.g., isopropanol) can act as hydride donors. Ensure high-purity, anhydrous solvents are used. 2. Optimize Base/Temperature: Harsher conditions can sometimes promote this pathway. Try a milder base or slightly lower temperature. |
| Protodeboronation (Arene from your boronic acid) | Hydrolysis of the C-B bond, often exacerbated by excessive water, high temperatures, or prolonged reaction times.[1][8] | 1. Use a Boronate Ester: Switch to the corresponding pinacol boronate ester, which is more resistant to hydrolysis.[2] 2. Minimize Water: While some water is beneficial, use the minimum amount necessary (e.g., start with a 10:1 organic/water ratio). 3. Avoid Prolonged Heating: Monitor the reaction closely and work it up as soon as it reaches completion. |
Frequently Asked Questions (FAQs)
Q3: What is the optimal catalyst and ligand combination for coupling with this compound?
A3: While classic catalysts like Pd(PPh₃)₄ can work, they are often suboptimal for heteroaryl couplings.[4][5] For this specific substrate, which combines an electron-rich indole ring with a C-Br bond, modern ligand systems are highly recommended.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are the gold standard. They accelerate both the oxidative addition and, crucially, the rate-limiting reductive elimination step.[3][14]
-
Recommended Palladium Source:
-
Air-Stable Precatalysts: For maximum reproducibility and ease of use, we strongly recommend a Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3). These are air- and moisture-stable crystalline solids that provide a reliable 1:1 ratio of palladium to ligand, ensuring the formation of the active monoligated LPd(0) species in solution.[1][4]
-
Traditional Sources: If using a source like Pd₂(dba)₃ or Pd(OAc)₂, it is critical to pair it with one of the ligands mentioned above, typically in a 1:2 Pd:Ligand ratio to ensure the formation of the active catalytic species.[9]
-
Q4: How do I select the right base and solvent for this reaction?
A4: The base and solvent work in concert to facilitate the catalytic cycle. The goal is to find a system that promotes the transmetalation step without causing degradation of the starting materials or the boronic acid.[9][15]
| Parameter | Recommendation & Rationale |
| Base | Start with K₃PO₄ (potassium phosphate): This is a moderately strong, non-nucleophilic base that is highly effective in many Suzuki couplings, particularly with heteroaryl halides.[3][16] Alternatives: Cs₂CO₃ (caesium carbonate) is often more soluble and can be more effective but is also more expensive. K₂CO₃ is a milder option if your substrates are base-sensitive.[3][17] |
| Solvent | Start with 1,4-Dioxane / H₂O (5:1): This is a robust and widely used solvent system. Dioxane is a good solvent for the organic components, while water is essential for activating the boronic acid via the formation of a boronate species [R-B(OH)₃]⁻, which accelerates transmetalation.[3][15][16] Alternatives: THF/H₂O or Toluene/H₂O can also be effective. The choice may depend on the solubility of your specific boronic acid partner.[10][12] |
Crucial Note: Always degas your chosen solvent system thoroughly before use to prevent catalyst deactivation and homocoupling side reactions.[1][2]
Experimental Protocols & Visual Guides
General Protocol for Suzuki Coupling (Starting Point)
This protocol is a robust starting point and should be optimized based on your specific boronic acid partner and reaction monitoring.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or boronate ester (1.3 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][17]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to 90-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Logical Troubleshooting Workflow
When faced with a suboptimal reaction, a logical workflow can quickly diagnose the issue.
Caption: A logical workflow for diagnosing and solving common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
Technical Support Center: Synthesis of 1-Boc-3-bromo-5-cyanoindole
Welcome to the technical support guide for the synthesis of 1-Boc-3-bromo-5-cyanoindole. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth explanations and actionable troubleshooting strategies to ensure the integrity and success of your experiments.
I. Reaction Overview and Mechanism
The synthesis of this compound is a critical step in the preparation of various pharmaceutically active compounds. The reaction typically involves the electrophilic bromination of 1-Boc-5-cyanoindole at the C3 position, which is the most nucleophilic site on the indole ring. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation due to its ease of handling and selectivity compared to liquid bromine.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Boc (tert-butoxycarbonyl) group at the N1 position serves as a protecting group, preventing side reactions at the nitrogen atom and modulating the reactivity of the indole ring. The electron-withdrawing nature of the cyano group at the C5 position deactivates the benzene portion of the indole, further favoring substitution at the electron-rich pyrrole ring.
However, despite the directing effects of the indole nucleus, several side reactions can occur, leading to decreased yields and purification challenges. Understanding these potential pitfalls is key to optimizing the reaction conditions.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material. What could be the cause?
A1: Several factors can contribute to an incomplete reaction. Let's break down the possibilities:
-
Insufficient Activation of NBS: While NBS is an electrophilic brominating agent, the reaction can be slow, especially with an electron-deficient indole like 5-cyanoindole. The presence of trace amounts of acid can catalyze the reaction by protonating the succinimide nitrogen, making the bromine atom more electrophilic. However, strong acidic conditions should be avoided as they can lead to the removal of the Boc protecting group.
-
Low Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature. If the reaction is conducted at too low a temperature, the activation energy barrier may not be overcome, resulting in a slow reaction rate. A modest increase in temperature should be explored cautiously.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. Acetonitrile has also been reported as a suitable solvent. Ensure the solvent is anhydrous, as water can react with NBS and complicate the reaction mixture.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your NBS is of high purity. Over time, NBS can decompose, appearing off-white or brown due to the formation of bromine. Recrystallization of NBS may be necessary if its quality is suspect.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Consider a Catalyst: If temperature optimization is insufficient, the addition of a catalytic amount of a weak acid, such as acetic acid, could be beneficial.
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely culprits and how can I minimize them?
A2: The formation of multiple products is a common issue in indole bromination. The primary side reactions to consider are dibromination and the formation of oxindole derivatives.
-
Dibromination: The desired product, this compound, is still an electron-rich aromatic compound and can undergo a second bromination. This can lead to the formation of dibromo-indoles. This is more likely to occur if an excess of NBS is used or if the NBS is added too quickly, creating localized high concentrations.
-
Oxindole Formation: The reaction of indoles with NBS can sometimes lead to the formation of oxindole byproducts. This is particularly prevalent when the reaction is carried out in the presence of water or other nucleophilic solvents.
Troubleshooting Steps:
| Side Product | Potential Cause | Recommended Solution |
| Dibrominated Indole | Excess NBS, rapid addition of NBS | Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Add the NBS portion-wise or as a solution over an extended period to maintain a low concentration. |
| Oxindole Derivatives | Presence of water or nucleophilic solvents | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen |
Troubleshooting low yield in 1-Boc-3-bromo-5-cyanoindole reactions
Technical Support Center: 1-Boc-3-bromo-5-cyanoindole Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've seen firsthand how this versatile building block can be both a powerful tool in medicinal chemistry and a source of experimental frustration. Its unique electronic and steric properties demand a nuanced approach. This guide is designed to move beyond generic protocols, providing you with the causal reasoning and field-tested solutions needed to troubleshoot low-yield reactions and optimize your synthetic outcomes. Here, we will dissect the common failure points in cross-coupling reactions and provide a logical framework for systematic problem-solving.
Understanding Your Substrate: The Chemical Personality of this compound
The reactivity of this molecule is a direct consequence of the interplay between its three key functional groups. Understanding their individual contributions is the first step in designing a successful reaction.
-
The 5-Cyano Group (-CN): This is a potent electron-withdrawing group, acting through both inductive and resonance effects.[1] This significantly deactivates the entire indole ring system towards electrophilic attack compared to a standard indole.[1] In the context of palladium-catalyzed cross-coupling, this deactivation makes the crucial oxidative addition step at the C3-Br bond more challenging. Furthermore, the nitrogen of the cyano group can, in some cases, coordinate with the palladium catalyst, potentially leading to catalyst inhibition or poisoning.[2][3]
-
The 3-Bromo Group (-Br): This is your reaction handle for cross-coupling. The C-Br bond is the site of oxidative addition for the palladium catalyst. Its reactivity is modulated by the electron-withdrawing cyano group, which strengthens the C-Br bond, and the electron-donating nature of the indole nitrogen.
-
The 1-Boc Group (-O(C=O)tBu): The tert-butyloxycarbonyl group serves two main purposes: it protects the indole N-H, preventing unwanted side reactions, and it significantly improves the solubility of the indole in common organic solvents. However, the Boc group can be labile under strongly acidic or basic conditions, or at elevated temperatures, which is a critical consideration when selecting reaction parameters.
General Troubleshooting Workflow
Before diving into reaction-specific issues, a systematic, high-level approach can often identify the root cause of a low-yield experiment. The following workflow should be your first line of defense.
References
Technical Support Center: Palladium Catalyst Removal from 1-Boc-3-bromo-5-cyanoindole Reactions
Welcome to the technical support center for the removal of palladium catalysts from reactions involving 1-Boc-3-bromo-5-cyanoindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for this critical purification step. Given the importance of minimizing palladium contamination in active pharmaceutical ingredients (APIs), this resource provides a comprehensive overview of effective removal strategies.[1][2][3][4]
I. Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my this compound reaction so critical?
A1: Residual palladium in final products, especially APIs, is strictly regulated by agencies like the FDA and EMA due to its potential toxicity.[1][2] Beyond regulatory compliance, palladium residues can interfere with downstream reactions, leading to unpredictable results and byproducts.[1][5] For a highly functionalized molecule like this compound, which is likely an intermediate in a larger synthesis, ensuring the purity of this building block is paramount for the success of subsequent steps.
Q2: I performed a Suzuki coupling with this compound and now have a black suspension. What is this, and how do I get rid of it?
A2: The black suspension is likely palladium black, the agglomerated, reduced form of your palladium catalyst (Pd(0)). This is common in many cross-coupling reactions. While it may seem straightforward to remove, very fine, colloidal particles can be challenging to filter.[6][7] A simple filtration through Celite is often the first and most effective step.[6][8]
Q3: My initial filtration removed the visible black particles, but my solution still has a dark color, and I suspect soluble palladium is present. What should I do?
A3: This is a common issue. Homogeneous palladium catalysts or palladium species that have formed soluble complexes will not be removed by simple filtration.[7][9] In this case, you will need to employ a secondary purification method, such as treatment with a palladium scavenger or activated carbon, followed by another filtration.[1][9][10]
Q4: What are "palladium scavengers," and how do they work?
A4: Palladium scavengers are materials, often silica-based or polymeric, that are functionalized with groups that have a high affinity for palladium.[11][12] Thiol (-SH) and thiourea groups are common functionalities that chelate with palladium, effectively "scavenging" it from the solution.[11][13] These scavengers are typically added to the reaction mixture, stirred for a period, and then filtered off, taking the bound palladium with them.[1][9]
Q5: How do I choose the right palladium removal method for my specific experiment?
A5: The optimal method depends on several factors:
-
The nature of the palladium species: Insoluble (heterogeneous) palladium can often be removed by filtration, while soluble (homogeneous) palladium requires scavengers or chromatography.[6][9]
-
The properties of your product: Consider the solubility and stability of your this compound derivative. You want to avoid conditions that could degrade your product.
-
The required level of purity: For early-stage research, a higher level of residual palladium might be acceptable. For late-stage intermediates or final APIs, much lower levels are required, often necessitating multiple purification steps.[2][4][14]
-
The scale of your reaction: For small-scale reactions, chromatography might be feasible. For larger-scale processes, methods like scavenger treatment or crystallization are more practical.
Below is a decision-making workflow to guide your choice:
II. Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Palladium remains after Celite filtration. | The palladium species is soluble or colloidal. | Explanation: Celite filtration is most effective for removing insoluble, heterogeneous palladium.[6][7] Soluble palladium complexes or very fine colloidal particles will pass through the filter bed.[6][7] Solution: Employ a method for soluble palladium removal, such as treatment with a scavenger (e.g., SiliaMetS Thiol, QuadraSil MP) or activated carbon.[9][12][15][16] |
| Low product recovery after activated carbon treatment. | The indole product is adsorbing to the activated carbon. | Explanation: Activated carbon has a high surface area and can non-selectively adsorb organic molecules, including your desired product.[9] Solution: 1. Optimize the amount: Use the minimum amount of activated carbon needed. Start with a smaller percentage (e.g., 5 wt%) and increase if necessary.[1][9] 2. Screen different grades: Different types of activated carbon have varying properties; some may have a lower affinity for your product.[9][17][18] 3. Thoroughly wash the filter cake: After filtration, wash the carbon with plenty of fresh solvent to recover adsorbed product.[7] |
| Product co-elutes with palladium during column chromatography. | The polarity of the product and the palladium complex are too similar in the chosen solvent system. | Explanation: Achieving good separation on silica gel can be challenging if the palladium complex has similar chromatographic behavior to your product. Solution: 1. Optimize the solvent system: Experiment with different solvent mixtures to improve separation.[9] 2. Use a scavenger pre-column: Pass the crude material through a small plug of a palladium scavenger before loading it onto the main chromatography column.[9] 3. Post-chromatography scavenging: Treat the "pure" fractions with a scavenger to remove any remaining traces of palladium. This is often necessary to reach very low ppm levels.[9] |
| Scavenger treatment is ineffective. | The incorrect scavenger was chosen, or the conditions were not optimal. | Explanation: Different scavengers have varying affinities for different forms of palladium (e.g., Pd(0) vs. Pd(II)) and may perform differently in various solvents.[11][19][20] Solution: 1. Select the right scavenger: Thiol-based scavengers like SiliaMetS Thiol or QuadraSil MP are generally robust and effective for a wide range of palladium species.[11][12][13] For hindered complexes, a scavenger like SiliaMetS DMT might be more effective.[20][21] 2. Optimize conditions: Increase the equivalents of the scavenger (typically 3-10 eq. relative to palladium), reaction time, or temperature (if your product is stable) to improve efficiency.[1][22] |
III. Experimental Protocols
Protocol 1: Filtration through Celite
This method is the first line of defense, particularly for removing insoluble palladium species like palladium black.[6][9]
-
Prepare the filter bed: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick pad of Celite and gently press it down.
-
Pre-wet the Celite: Pour a small amount of the reaction solvent through the Celite pad to settle it.
-
Dilute the reaction mixture: Dilute your crude reaction mixture with a suitable solvent to reduce its viscosity.
-
Filter: Carefully pour the diluted mixture through the Celite pad.
-
Wash: Wash the Celite pad with additional fresh solvent to ensure complete recovery of your product.[1]
-
Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure.
Protocol 2: Palladium Removal with a Scavenger (Batch Method)
This protocol is effective for removing soluble palladium species.[9]
-
Dissolve the crude product: Dissolve the crude product from Protocol 1 (or the initial work-up) in an appropriate solvent.
-
Add the scavenger: Add a suitable palladium scavenger, such as SiliaMetS Thiol or QuadraSil MP. A typical starting point is 4-5 equivalents relative to the amount of palladium catalyst used.[20][22]
-
Stir: Stir the suspension at room temperature or with gentle heating (e.g., 35-40 °C) if your product is thermally stable. Reaction times can range from 2 to 24 hours.[1][13]
-
Filter: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a cotton plug in a pipette is often sufficient.
-
Wash: Wash the resin with fresh solvent to recover any remaining product.
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.
Protocol 3: Palladium Removal with Activated Carbon
Activated carbon is a cost-effective alternative to scavengers, but care must be taken to avoid product loss.[3][9][17]
-
Prepare the solution: Dissolve the crude product in a suitable solvent.
-
Add activated carbon: Add activated carbon (typically 5-10% by weight relative to your crude product).[1]
-
Stir: Stir the suspension at room temperature for 2-12 hours.[1]
-
Filter: Filter the mixture through a pad of Celite to remove the activated carbon. Caution: Activated carbon with adsorbed palladium can be pyrophoric. Do not allow the filter cake to dry completely.[1]
-
Wash and concentrate: Wash the Celite/carbon filter cake with fresh solvent and concentrate the combined filtrates.
IV. Quantification of Residual Palladium
To ensure the effectiveness of your purification strategy, it is essential to quantify the amount of residual palladium. While techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the gold standard, they are not always readily accessible.[2][23] Rapid screening methods using fluorescent probes can be valuable for process optimization.[23][24]
Typical Palladium Levels After Treatment:
| Treatment Method | Typical Residual Palladium (ppm) | Notes |
| Celite Filtration | >100 ppm | Effective for bulk, insoluble palladium, but often insufficient on its own.[3][14] |
| Activated Carbon | <50 ppm | Can be very effective, but product loss is a concern.[3][11] |
| Scavengers (e.g., SiliaMetS Thiol) | <10 ppm | Highly effective and selective, often reducing palladium to single-digit ppm levels.[11][13] |
| Chromatography | Variable | Can be effective, but co-elution is a risk. Often used in combination with other methods. |
| Crystallization | <10 ppm | Can be very effective for final purification, but palladium may sometimes co-crystallize.[3] |
Note: These values are estimates and the actual results will depend on the specific reaction conditions and the efficiency of the chosen protocol.
V. References
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). ResearchGate. --INVALID-LINK--
-
Metal scavengers for organic purification. Biotage. --INVALID-LINK--
-
Palladium Removal Using SiliaMetS Thiol After a Buchwald-Hartwig Amination. SiliCycle. --INVALID-LINK--
-
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks. --INVALID-LINK--
-
Technical Support Center: Removal of Palladium Catalyst from Indole Compounds. Benchchem. --INVALID-LINK--
-
Technical Support Center: Palladium Catalyst Removal from Furan Products. Benchchem. --INVALID-LINK--
-
Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. SiliCycle. --INVALID-LINK--
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals Co., Ltd.--INVALID-LINK--
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. --INVALID-LINK--
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications. --INVALID-LINK--
-
SiliametS Metal Scavengers. Velocity Scientific Solutions. --INVALID-LINK--
-
QuadraSil MP | 1225327-73-0. Benchchem. --INVALID-LINK--
-
Palladium Detection for API Purification. Arbor Assays. --INVALID-LINK--
-
Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific. --INVALID-LINK--
-
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. --INVALID-LINK--
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals Co., Ltd.--INVALID-LINK--
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. --INVALID-LINK--
-
How to remove palladium catalyst from reaction mixture ? | ResearchGate. ResearchGate. --INVALID-LINK--
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect. --INVALID-LINK--
-
Cas 1225327-73-0,QuadraSil MP. LookChem. --INVALID-LINK--
-
SiliCycle SiliaMetS Metal Scavengers. Element Lab Solutions. --INVALID-LINK--
-
Technical Support Center: Palladium Catalyst Removal in Ethyl 4-Iodobenzoate Reactions. Benchchem. --INVALID-LINK--
-
Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich. --INVALID-LINK--
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. --INVALID-LINK--
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. --INVALID-LINK--
-
oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. --INVALID-LINK--
-
Metal scavengers. Johnson Matthey. --INVALID-LINK--
-
QuadraSil™. Sigma-Aldrich. --INVALID-LINK--
-
Quadrasil MP S: Silica metal scavenger. Johnson Matthey. --INVALID-LINK--
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF. ResearchGate. --INVALID-LINK--
-
The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers | Request PDF. ResearchGate. --INVALID-LINK--
-
Residual palladium levels in reaction samples following automated... ResearchGate. --INVALID-LINK--
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. --INVALID-LINK--
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem. --INVALID-LINK--
-
How to Remove Palladium in three easy steps. Biotage. --INVALID-LINK--
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH. --INVALID-LINK--
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. --INVALID-LINK--
-
US20050256327A1 - Method of removing palladium - Google Patents. Google Patents. --INVALID-LINK--
-
Selectivity, Compatibility, Downstream Functionalization, and Silver Effect in the Gold and Palladium Dual-Catalytic Synthesis of Lactones. PubMed. --INVALID-LINK--
-
Technical Support Center: Removal of Residual Palladium Catalyst from Cross-Coupling Reactions. Benchchem. --INVALID-LINK--
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. --INVALID-LINK--
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing). --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. arborassays.com [arborassays.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onyxipca.com [onyxipca.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. silicycle.com [silicycle.com]
- 12. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 13. silicycle.com [silicycle.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biotage.com [biotage.com]
- 16. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 19. pubs.acs.org [pubs.acs.org]
- 20. velocityscientific.com.au [velocityscientific.com.au]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. pharmtech.com [pharmtech.com]
- 24. books.rsc.org [books.rsc.org]
Technical Support Center: Suzuki Coupling of 1-Boc-3-bromo-5-cyanoindole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-Boc-3-bromo-5-cyanoindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this specific transformation. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when running a Suzuki coupling with this compound?
A1: While the goal is the desired C-C coupled product, several byproducts can arise. The most prevalent are:
-
Debromination: Formation of 1-Boc-5-cyanoindole, where the bromine at the C3 position is replaced by a hydrogen atom.
-
Homocoupling of the Boronic Acid/Ester: Two molecules of your organoboron reagent couple to form a symmetrical biaryl.
-
Protodeborylation: The boronic acid or ester is replaced by a proton, leading to the formation of an arene byproduct corresponding to your coupling partner.[1]
Q2: My main byproduct is the debrominated 1-Boc-5-cyanoindole. What causes this?
A2: Dehalogenation, or in this specific case, debromination, is a common side reaction in Suzuki couplings involving heteroaryl halides.[2][3][4] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in your reaction, such as the solvent (e.g., alcohols), the base, or even trace amounts of water.[2][5] This Pd-H species can then undergo reductive elimination with the indole intermediate on the palladium, leading to the debrominated byproduct. N-heterocyclic halides, like your indole substrate, can be particularly susceptible to this side reaction.[2]
Q3: Why is homocoupling of my boronic acid occurring, and how can I minimize it?
A3: Homocoupling of boronic acids is often mediated by the presence of oxygen or palladium(II) species.[6] If your reaction vessel is not rigorously degassed, oxygen can facilitate the oxidation of the active Pd(0) catalyst, leading to a pathway that favors the coupling of two boronic acid molecules.[6] Additionally, if a Pd(II) precatalyst is used, it can directly react with the boronic acid to form the homocoupled product before the main catalytic cycle is established.
Q4: I'm observing significant amounts of the arene derived from my boronic acid. What is happening?
A4: This is due to protodeborylation, a reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[7] This is often catalyzed by the base and can be exacerbated by elevated temperatures and the presence of water. Certain boronic acids, especially some heteroaryl boronic acids, are more prone to this side reaction.
Q5: Does the Boc protecting group on the indole nitrogen have any impact on byproduct formation?
A5: Yes, the N-Boc group plays a crucial role. For N-H containing heterocycles like indole, deprotonation by the base can alter the electronic properties of the ring. Protection of the indole nitrogen, for instance with a Boc group, is a known strategy to suppress dehalogenation.[3][4] However, it's worth noting that under certain harsh conditions (e.g., high temperatures), the Boc group itself could potentially be cleaved.
Troubleshooting Guides
Issue 1: High Levels of Debrominated Byproduct (1-Boc-5-cyanoindole)
This is arguably the most specific and common issue for this class of substrate. The electron-withdrawing nature of the cyano group can influence the reactivity of the C-Br bond, making debromination a competitive pathway.
Causality Workflow:
Caption: Troubleshooting workflow for debromination.
Recommended Actions & Rationale:
| Action | Rationale |
| Optimize the Base | Strong, non-nucleophilic bases are often preferred. However, some bases can be a source of hydrides. Switch from alkoxides or hydroxides to phosphate (e.g., K₃PO₄) or carbonate (e.g., Cs₂CO₃) bases, which are less likely to generate Pd-H species.[2] |
| Ligand Screening | The ligand choice is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the debromination pathway.[2] |
| Solvent System | Avoid alcoholic solvents which can be a source of hydrides.[5] Aprotic solvents like dioxane, toluene, or DMF are generally preferred. Ensure solvents are thoroughly degassed. |
| Temperature Control | While heating is often necessary, excessive temperatures can promote side reactions. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. |
Issue 2: Significant Homocoupling of the Boronic Acid
This issue points towards problems with the catalyst's oxidation state or the presence of oxygen.
Proposed Mechanism for Oxygen-Mediated Homocoupling:
Caption: Simplified pathway for oxygen-mediated homocoupling.
Recommended Actions & Rationale:
| Action | Rationale |
| Rigorous Degassing | Ensure all solvents are thoroughly degassed before use. Perform multiple (at least three) vacuum/inert gas (Argon or Nitrogen) cycles on the reaction flask containing all solid reagents before adding the solvent. |
| Use a Pd(0) Precatalyst | If using a Pd(II) source like Pd(OAc)₂, it requires in-situ reduction to the active Pd(0) species. Sometimes this reduction is inefficient, leaving Pd(II) to facilitate homocoupling. Consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to minimize this initial side reaction. |
| Check Reagent Purity | Impurities in the boronic acid can sometimes promote homocoupling. Ensure the boronic acid is of high quality. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This is a robust starting point that can be optimized based on observed byproducts.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and finely ground potassium phosphate (K₃PO₄, 2.5 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5.5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (or toluene) via syringe to achieve a suitable concentration (e.g., 0.1 M). If required, add a small amount of degassed water (e.g., dioxane/water 10:1).
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting Protocol for High Debromination
-
Reagent Preparation: Follow steps 1-3 from the general protocol, but substitute the base with cesium carbonate (Cs₂CO₃, 2.5 eq.). Use a highly active catalyst system such as [Pd(IPr)(allyl)Cl] (3-5 mol%).
-
Solvent and Temperature: Use rigorously degassed, anhydrous toluene as the solvent. Begin the reaction at a lower temperature, such as 80 °C, and only increase if the reaction is sluggish.
-
Monitoring and Work-up: Proceed as described in the general protocol. Compare the ratio of desired product to the debrominated byproduct with your previous attempts.
References
Technical Support Center: Enhancing the Purity of 1-Boc-3-bromo-5-cyanoindole Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Boc-3-bromo-5-cyanoindole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address common purity challenges encountered during the synthesis and purification of this important class of compounds. The indole scaffold is a cornerstone in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications and clinical success.[1][2][3][4]
Understanding the Molecule: Key Reactivity and Stability Hotspots
The structure of this compound presents specific challenges. The Boc (tert-butyloxycarbonyl) group, while an excellent protecting group, can be labile under certain acidic conditions.[5][6] The bromine at the C3 position is introduced via electrophilic bromination, a reaction that can sometimes lack perfect regioselectivity and may lead to over-bromination. The electron-withdrawing nature of the cyano group at C5 influences the reactivity of the indole ring. Understanding these characteristics is crucial for effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities often stem from the synthetic route. These can include:
-
Starting Material: Unreacted 1-Boc-5-cyanoindole.
-
Over-brominated Species: Dibromo or even tribromoindole derivatives can form if the reaction is not carefully controlled.[7]
-
Isomeric Impurities: Bromination at other positions on the indole ring, though less common for the 3-position, can occur.
-
De-Boc'd Product: Loss of the Boc protecting group to yield 3-bromo-5-cyanoindole, especially if exposed to acidic conditions.[8]
-
Polymeric Materials: Indoles can be sensitive, and colored polymeric byproducts may form under harsh reaction or work-up conditions.[9]
Q2: My final product has a persistent off-white or yellowish color. What is the cause and how can I remove it?
A2: A slight off-white or yellowish hue can be characteristic of some indole derivatives.[9] However, a more intense color often points to the presence of colored impurities or degradation products. Indoles can be sensitive to air and light.[9] For color removal, a common and effective method is to treat a solution of your compound with activated charcoal during recrystallization.[9]
Q3: Is the Boc group completely stable during the bromination step?
A3: The Boc group is generally stable to many reaction conditions, including those typically used for bromination.[5][10] However, prolonged exposure to strong acids or elevated temperatures can lead to its cleavage.[5] It's crucial to use mild brominating agents and control the reaction temperature and time to prevent deprotection.
Troubleshooting Guide: From Reaction to Pure Compound
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis and purification of this compound derivatives.
Issue 1: Low Yield of the Desired Product
If you are experiencing a low yield of your target compound, consider the following potential causes and solutions:
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can significantly impact yield. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
Poor Quality Starting Materials: Impurities in the starting 1-Boc-5-cyanoindole can lead to side reactions. Ensure the purity of your starting materials before beginning the synthesis.
-
Inappropriate Brominating Agent: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the 3-bromination of indoles.
Issue 2: Presence of Multiple Products in TLC Analysis
The appearance of multiple spots on your TLC plate indicates the formation of side products. Here’s how to improve the selectivity of your reaction:
-
Over-bromination: This is a common side reaction. To minimize it, add the brominating agent slowly and in a portion-wise manner to the reaction mixture, maintaining a low temperature (e.g., 0 °C to room temperature).
-
Side Reactions: Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the desired kinetic product.
-
Impure Starting Materials: As mentioned previously, impurities can lead to a variety of side reactions.
Issue 3: Difficulty in Purifying the Crude Product
If you are struggling to purify your this compound derivative, the following purification strategies can be employed.
Recrystallization is an effective technique for removing small amounts of impurities.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent system in which your compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for indole derivatives include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
For mixtures with significant impurities or those with similar solubility to the desired product, flash column chromatography is the recommended method.[11]
Key Parameters for Flash Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Ethyl Acetate/Hexanes Gradient | Start with a low polarity (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. This allows for the separation of non-polar impurities first, followed by your slightly more polar product, and then highly polar impurities. |
| Detection | UV (254 nm) | The indole ring is UV active, allowing for easy visualization of the compound during fraction collection. |
Step-by-Step Flash Chromatography Protocol:
-
Column Packing: Pack a glass column with silica gel slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column. Dry loading by adsorbing the compound onto a small amount of silica gel is often preferred for better separation.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizing the Workflow
A clear understanding of the purification workflow is essential for success.
Caption: General purification workflow for this compound derivatives.
Troubleshooting Logic
When encountering an impure product, a logical troubleshooting approach is necessary.
Caption: Troubleshooting logic for identifying and resolving common impurities.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. Synthesis of bromoindole alkaloids from Laurencia brongniartii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 1-Boc-3-bromo-5-cyanoindole
Welcome to the technical support guide for the chromatographic purification of 1-Boc-3-bromo-5-cyanoindole. This molecule presents unique challenges due to its trifunctional nature: the acid-sensitive N-Boc protecting group, the electron-withdrawing bromo group, and the polar cyano group. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and achieve high purity.
Core Principles & Initial Setup
Q1: What is the recommended stationary phase and why?
Answer: The standard and most cost-effective stationary phase for this compound is silica gel (SiO₂) with a mesh size of 230-400 .[1] Silica gel is a polar adsorbent, and its slightly acidic nature is a key consideration for this specific molecule.[2]
-
Expertise & Causality: The indole core, along with the bromo and cyano substituents, creates a moderately polar molecule. The polarity allows for effective interaction and separation on a silica stationary phase. However, the N-Boc (tert-butoxycarbonyl) group is notoriously sensitive to acid and can be partially or fully cleaved by the acidic surface of standard silica gel, leading to impurities and yield loss.[3][4][5] Therefore, monitoring for potential decomposition is critical. If decomposition is observed, using deactivated silica or an alternative stationary phase is recommended (see Troubleshooting Guide).
Q2: How do I determine the right mobile phase (eluent) before running a large-scale column?
Answer: The optimal mobile phase must be determined empirically using Thin-Layer Chromatography (TLC) . This is the most critical step for a successful column separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4 .[1][6] An Rf in this range ensures the compound moves down the column effectively without eluting too quickly with the solvent front, providing the best chance for separation from impurities.[7]
Experimental Protocol: TLC Analysis for Solvent System Selection
-
Preparation: Dissolve a small sample of your crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate (with F254 indicator). Make the spot as small as possible.
-
Elution: Place the TLC plate in a developing chamber containing a small amount of your test solvent system. Common starting systems for indole derivatives include mixtures of a non-polar solvent (hexane or petroleum ether) and a polar solvent (ethyl acetate).[1][7]
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm); the aromatic indole core will show as a dark spot.[6]
-
Calculation & Optimization: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).
Data Presentation: Example TLC Solvent System Trials
| Trial | Solvent System (Hexane:EtOAc) | Observed Rf of Target Compound | Assessment |
| 1 | 90:10 | 0.65 | Too high. Eluent is too polar. |
| 2 | 95:5 | 0.45 | Getting closer, but still slightly high. |
| 3 | 97:3 | 0.30 | Optimal for column chromatography. |
| 4 | 99:1 | 0.10 | Too low. Eluent is not polar enough. |
Troubleshooting Guide
Problem 1: My product is decomposing on the column. My collected fractions contain a new, more polar spot (likely the de-Boc'd indole).
Possible Cause: The acidic nature of the silica gel is cleaving the acid-labile N-Boc protecting group.[4][5] This is a very common issue with Boc-protected amines and indoles.[3]
Solution:
-
Confirm Instability: First, confirm the instability on silica by running a 2D TLC. Spot your crude material, run the plate in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent system. If a new spot appears that was not in the original mixture, it confirms decomposition on the silica surface.[8]
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica. This can be achieved by running the column with an eluent containing a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or pyridine.[8] Prepare your slurry and run the entire column with this modified eluent.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic or neutral stationary phase.
Problem 2: I have poor separation between my product and an impurity with a very similar Rf value.
Possible Cause: The chosen binary solvent system (e.g., Hexane/EtOAc) does not provide sufficient selectivity for the two compounds. Their polarities are too similar for effective separation in that specific eluent.
Solution:
-
Change Solvent Selectivity: Do not just change the ratio; change one of the solvents. Different solvents interact with compounds through different mechanisms (e.g., dipole-dipole, hydrogen bonding). Swapping one component can drastically alter selectivity.
-
Try replacing Ethyl Acetate with Diethyl Ether or MTBE.
-
Try replacing Hexane with Toluene. Toluene can introduce π-π stacking interactions, which can be highly effective for separating aromatic compounds.[9]
-
-
Employ a Gradient Elution: Start the column with a less polar solvent mixture (e.g., 98:2 Hexane:EtOAc) to elute non-polar impurities. Then, gradually and slowly increase the polarity of the mobile phase over the course of the separation to elute your target compound, leaving more polar impurities behind.[10]
-
Improve Column Packing and Loading: Ensure your column is packed perfectly without any channels or cracks.[6] Load your sample in the most concentrated band possible using a minimal amount of solvent or by dry loading (adsorbing the crude product onto a small amount of silica before adding it to the column).[6]
Mandatory Visualization: Troubleshooting Workflow Here is a logical workflow for addressing common column chromatography issues.
Caption: A decision-making workflow for troubleshooting common purification issues.
Problem 3: My product seems to be streaking or tailing on the TLC and column, leading to broad fractions and poor purity.
Possible Cause:
-
Compound Overloading: Too much sample has been loaded onto the column for its diameter.
-
Inappropriate Sample Loading Solvent: The sample was dissolved in a solvent that is much stronger (more polar) than the mobile phase, causing it to spread out.[11]
-
Secondary Interactions: The compound may be interacting with the stationary phase in undesirable ways, possibly due to its acidic or basic nature.
Solution:
-
Reduce Sample Load: As a rule of thumb, use a silica gel mass that is 30-100 times the mass of your crude product.
-
Use Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[6] Carefully add this powder to the top of your packed column. This ensures the sample is introduced as a very narrow, even band.[6]
-
Check pH/Modifiers: While less common for indoles, if the compound has acidic or basic properties causing the streaking, adding a modifier to the eluent (e.g., 1% acetic acid for acidic compounds, 1% triethylamine for basic compounds) can improve peak shape. For this specific molecule, TEA is the safer choice to protect the Boc group.[8]
Frequently Asked Questions (FAQs)
Q: What is the general procedure for packing a silica gel column?
A: The "wet" or "slurry" method is highly recommended for achieving a homogenous, air-free column packing.[1]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).[12]
-
In a separate beaker, create a slurry by mixing your calculated amount of silica gel with your initial, least polar mobile phase.[12]
-
Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and help the silica settle evenly.[1]
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the silica run dry.
-
Carefully add a protective layer of sand (approx. 1 cm) on top of the silica bed to prevent disruption during sample and eluent addition.[6]
Q: Can I use reversed-phase chromatography for this purification?
A: Yes, reversed-phase (RP) chromatography is an excellent alternative, especially if issues with decomposition on silica persist. In RP chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[13][14] In this system, your non-polar Boc-protected indole would be more retained, while highly polar impurities would elute earlier. However, be cautious if using acidic modifiers like trifluoroacetic acid (TFA), which are common in RP-HPLC, as they will rapidly cleave the Boc group.[3] A neutral system or one buffered with ammonium acetate would be preferable.[3]
Q: My compound won't come off the column, even with 100% ethyl acetate. What should I do?
A: This indicates your compound is very strongly adsorbed to the silica, or it may have decomposed into a highly polar baseline material.
-
Increase Eluent Strength: Try a more polar solvent system, such as 5-10% methanol in dichloromethane.[2] Be aware that using more than 10% methanol can start to dissolve the silica gel.[2]
-
Check for Decomposition: If even a strong solvent doesn't elute your product, it has likely decomposed. In this case, you must restart and address the instability issue using the methods described in Troubleshooting Problem 1.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. halocolumns.com [halocolumns.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Coupling Reactions of 1-Boc-3-bromo-5-cyanoindole
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of derivatives of 1-Boc-3-bromo-5-cyanoindole. The unique electronic and steric properties of this substrate, characterized by an electron-withdrawing cyano group and a bromine at the reactive 3-position of the indole core, present specific challenges in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve optimal reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling reactions of this compound, with a focus on the critical role of base and solvent selection.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?
Answer: Low yields in Suzuki-Miyaura couplings involving this substrate often stem from a combination of electronic effects and suboptimal reaction conditions. The electron-withdrawing cyano group at the 5-position deactivates the indole ring, which can make the oxidative addition of the palladium catalyst to the C-Br bond the rate-limiting step.[1][2]
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The electron-deficient nature of the aryl bromide can slow down the initial oxidative addition step.
-
Solution: Employ a more electron-rich and bulky phosphine ligand to facilitate this step. Ligands such as SPhos, XPhos, or RuPhos are excellent starting points. Additionally, ensure your palladium source is active; using a pre-catalyst can sometimes be beneficial.[3]
-
-
Inappropriate Base Selection: The choice of base is critical for the activation of the boronic acid to the more nucleophilic borate species, which is essential for transmetalation.[4][5][6][7]
-
Solution: A systematic screening of bases is recommended. While weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are a good starting point, stronger bases like phosphates (e.g., K₃PO₄) or even alkoxides (e.g., NaOtBu, although with caution due to potential side reactions) may be necessary to drive the reaction to completion. The pKa of the base should be sufficiently high to deprotonate the boronic acid.
-
-
Suboptimal Solvent System: The solvent must be able to solubilize the reactants and the catalyst, and its polarity can influence the reaction rate.
-
Solution: Anhydrous, degassed solvents are crucial.[8] Aprotic polar solvents like 1,4-dioxane, THF, or DME, often with a small amount of water, are commonly used for Suzuki reactions.[9][10] The water can aid in the dissolution of the inorganic base and facilitate the formation of the active borate species.
-
-
Poor Quality of Boronic Acid: Boronic acids can degrade over time, leading to lower yields.
Problem 2: Decomposition or Side Reactions in Buchwald-Hartwig Amination
Question: When I try to perform a Buchwald-Hartwig amination on this compound, I observe significant decomposition of my starting material and the formation of multiple side products. What is happening and how can I achieve a cleaner reaction?
Answer: The indole N-H is acidic and can be deprotonated by strong bases, especially when an electron-withdrawing group like cyanide is present. This can lead to undesired side reactions. Furthermore, the choice of solvent can dramatically affect product distribution and reaction rate.[11][12][13]
Potential Causes & Solutions:
-
Base-Induced Degradation: Strong bases like sodium tert-butoxide (NaOtBu) can deprotonate the indole nitrogen, leading to instability, especially at elevated temperatures.[14][15]
-
Solution: Opt for a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). If a strong base is required for the amination, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
-
Solvent Effects on Selectivity: The polarity of the solvent can influence the reaction pathway. Aprotic, nonpolar solvents often provide higher selectivity for the desired N-arylated product.[11][12][13]
-
Catalyst Deactivation: The formation of palladium black indicates catalyst decomposition, which will halt the reaction.
-
Solution: Ensure a strictly inert atmosphere. Use bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) that stabilize the palladium catalyst and promote the desired reductive elimination.[15]
-
Problem 3: Failure of Sonogashira and Heck Couplings
Question: I am struggling to get Sonogashira or Heck couplings to work with this compound. The reaction either stalls or gives a complex mixture of products. What specific considerations should I have for these reactions?
Answer: Both Sonogashira and Heck reactions have their own unique sensitivities, and the electronic nature of your substrate requires careful optimization of the reaction conditions.
For Sonogashira Coupling:
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, especially in the presence of the copper(I) co-catalyst and oxygen.[17]
-
Solution: Rigorously degas your reaction mixture and maintain a strict inert atmosphere. Using a copper-free Sonogashira protocol can also circumvent this issue.[17]
-
-
Base Choice: An amine base is typically required to deprotonate the terminal alkyne.[18]
-
Solution: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Ensure the base is pure and dry, as impurities can interfere with the catalyst.[19]
-
For Heck Coupling:
-
Base and Solvent Compatibility: The base and solvent system is crucial for the regeneration of the active Pd(0) catalyst.[20][21][22]
-
Stereoselectivity: The Heck reaction is known for its high trans selectivity in the product.[22]
-
Solution: This is an inherent feature of the reaction mechanism and usually does not require specific troubleshooting.
-
Frequently Asked Questions (FAQs)
Q1: Which general class of base is a good starting point for screening coupling reactions with this substrate?
A1: For Suzuki-Miyaura reactions, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points. For Buchwald-Hartwig aminations, cesium carbonate is often a good choice to avoid deprotonation of the indole nitrogen. For Sonogashira and Heck reactions, an amine base like triethylamine is a standard starting point.
Q2: What is the best all-around solvent for these types of coupling reactions?
A2: There is no single "best" solvent. However, 1,4-dioxane and toluene are versatile and widely used in many palladium-catalyzed cross-coupling reactions.[16] They offer good solubility for many organic substrates and are relatively inert. For reactions requiring higher polarity, THF or DME can be good alternatives. Always use anhydrous and degassed solvents.
Q3: How does the Boc protecting group influence the reaction?
A3: The Boc (tert-butoxycarbonyl) group on the indole nitrogen serves two main purposes: it protects the N-H from undergoing undesired reactions and it can improve the solubility of the indole in organic solvents. It is generally stable under most coupling conditions but can be removed with acid post-coupling if desired.
Q4: Can I use this compound in other coupling reactions like Stille or Negishi?
A4: Yes, this substrate should be amenable to other palladium-catalyzed cross-coupling reactions. The same general principles regarding the choice of catalyst, ligand, base, and solvent will apply. You will need to consider the specific requirements of the organometallic reagent used in those reactions (e.g., the sensitivity of organotin or organozinc reagents to air and moisture).
Data and Protocols
Table 1: Recommended Starting Conditions for Screening
| Reaction Type | Recommended Base(s) | Recommended Solvent(s) | Recommended Ligand(s) |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene | SPhos, XPhos |
| Buchwald-Hartwig | Cs₂CO₃, K₃PO₄ | Toluene, 1,4-Dioxane | Xantphos, BrettPhos |
| Sonogashira | Triethylamine, DIPEA | THF, DMF | PPh₃ |
| Heck | Triethylamine, K₂CO₃ | DMF, Acetonitrile | PPh₃, P(o-tolyl)₃ |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask, add this compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2-3 equiv.).
-
Catalyst Loading: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and water (if applicable, typically a 10:1 to 5:1 ratio of organic solvent to water) via cannula.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Visualizing Reaction Workflows
Troubleshooting Decision Tree for Low Yield
Caption: A logical workflow for troubleshooting low-yielding coupling reactions.
General Catalytic Cycle for Cross-Coupling
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. benchchem.com [benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Showdown: 1-Boc-3-bromo-5-cyanoindole vs. 1-Boc-3-iodo-5-cyanoindole in Cross-Coupling Reactions
A Senior Application Scientist's Guide to Selecting the Optimal Haloindole Building Block
In the intricate world of medicinal chemistry and drug development, the strategic construction of carbon-carbon and carbon-heteroatom bonds is fundamental. Palladium-catalyzed cross-coupling reactions serve as a cornerstone for this purpose, enabling the synthesis of complex molecular architectures. Within this context, functionalized indole scaffolds are of paramount importance, appearing in a vast array of biologically active compounds. The choice of starting materials, particularly the halogenated precursors, can dramatically influence the efficiency, reproducibility, and overall success of a synthetic campaign.
This guide provides an in-depth, evidence-based comparison of two widely used building blocks: 1-Boc-3-bromo-5-cyanoindole and 1-Boc-3-iodo-5-cyanoindole . We will delve into the fundamental principles governing their reactivity, present comparative data for key cross-coupling reactions, and offer detailed experimental protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Decisive Factor: The Carbon-Halogen Bond
The difference in reactivity between the bromo- and iodo-substituted indoles is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The key step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1][2][3] The efficiency of this step is often rate-determining and is directly influenced by the bond dissociation energy of the C-X bond.
The generally accepted reactivity trend for aryl halides in these reactions is: I > Br > Cl > F .[3][4][5] This is because the carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. Consequently, the C-I bond undergoes oxidative addition more readily, typically requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.[4][6]
Head-to-Head Comparison: Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies for these exact two molecules are not always available, we can extrapolate from the vast body of literature on haloarene reactivity to predict their performance. The following sections provide an overview of what to expect in three of the most common and synthetically valuable cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is arguably one of the most utilized transformations in modern organic synthesis.[1][7][8]
Expected Outcome: 1-Boc-3-iodo-5-cyanoindole will consistently outperform its bromo counterpart. The reaction with the iodo derivative is expected to proceed to high conversion at lower temperatures and in shorter timeframes. While the bromo derivative is a viable substrate, it will likely require more forcing conditions (e.g., higher temperatures, longer reaction times, or more activated catalysts/ligands) to achieve comparable yields.[4][9]
| Feature | 1-Boc-3-iodo-5-cyanoindole | This compound |
| Relative Reactivity | High | Moderate |
| Typical Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
| Reaction Time | Generally shorter (e.g., 1-4 hours) | Generally longer (e.g., 4-24 hours) |
| Catalyst Loading | Lower percentages often suffice | May require higher catalyst loading |
| Side Reactions | Lower potential for thermal degradation | Higher potential for side reactions due to forcing conditions |
Sonogashira Coupling
The Sonogashira coupling forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful route to substituted alkynes.[10][11] Similar to the Suzuki reaction, the reactivity of the halide is a critical parameter.[10]
Expected Outcome: The trend observed in Suzuki coupling holds true for the Sonogashira reaction. The 1-Boc-3-iodo-5-cyanoindole will couple with terminal alkynes under significantly milder conditions than the bromo analogue.[10][12] Reactions with aryl iodides can often be conducted at room temperature, whereas aryl bromides typically necessitate heating.[10]
| Feature | 1-Boc-3-iodo-5-cyanoindole | This compound |
| Relative Reactivity | High | Moderate |
| Typical Temperature | Room Temperature to 60 °C | 60 °C to 100 °C |
| Catalyst System | Pd/Cu co-catalysis highly effective | May require more specialized ligands or higher temperatures |
| Reaction Time | Fast (often < 2 hours) | Slower (can require several hours) |
| Yields | Generally excellent | Good to excellent, but more condition-dependent |
Heck Coupling
The Heck reaction forms a C-C bond by coupling an aryl or vinyl halide with an alkene.[13][14] This reaction is instrumental in the synthesis of substituted olefins.
Expected Outcome: Once again, the iodoindole is predicted to be the more reactive partner. While both iodo- and bromoindoles are competent substrates for the Heck reaction, the iodo derivative will likely provide the desired product in higher yield and under milder conditions.[15][16]
| Feature | 1-Boc-3-iodo-5-cyanoindole | This compound |
| Relative Reactivity | High | Moderate |
| Typical Temperature | 80 °C to 120 °C | 100 °C to 140 °C |
| Base | A wide range of organic/inorganic bases are effective | Often requires careful selection of base |
| Reaction Time | Moderate | Moderate to long |
| Stereoselectivity | Generally high for trans product | Generally high, but may be affected by higher temperatures |
Experimental Protocols
To provide a practical context, below is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction. This protocol can be adapted for either the bromo- or iodo-substituted indole, with the understanding that the reaction parameters for the bromo derivative may require optimization (e.g., increased temperature or reaction time).
Representative Protocol: Suzuki-Miyaura Coupling of a 3-Haloindole
Objective: To synthesize 1-Boc-5-cyano-3-phenylindole.
Materials:
-
1-Boc-3-halo-5-cyanoindole (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (2-5 mol%)[17]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Dimethoxyethane (DME)/Water[17]
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-Boc-3-halo-5-cyanoindole (e.g., 1.0 mmol), phenylboronic acid (e.g., 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Rationale: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Catalyst Addition: Add the palladium catalyst, [Pd(dppf)Cl₂] (e.g., 0.02 mmol).
-
Rationale: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst that is effective for a wide range of Suzuki couplings.[17]
-
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water).
-
Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C for the iodo-derivative, potentially 100 °C or higher for the bromo-derivative) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Boc-5-cyano-3-phenylindole.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Mechanistic Insight: The Catalytic Cycle
The enhanced reactivity of the iodo- over the bromo- compound is best understood by examining the catalytic cycle of a cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: A Pd(0) species inserts into the Ar-X bond to form a Pd(II) complex. This step is faster for Ar-I than for Ar-Br due to the lower bond energy of the C-I bond.[3][18][19]
-
Transmetalation: The organic group (R) from the organoboron reagent replaces the halide (X) on the palladium center. This step is facilitated by the base.[1][2]
-
Reductive Elimination: The two organic groups (Ar and R) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][20]
Conclusion and Recommendations
For researchers and drug development professionals, the choice between this compound and 1-Boc-3-iodo-5-cyanoindole has clear implications for synthetic efficiency.
-
Choose 1-Boc-3-iodo-5-cyanoindole for:
-
Maximizing Yield and Efficiency: When the highest possible yield and shortest reaction time are critical.
-
Mild Conditions: For syntheses involving sensitive functional groups that cannot tolerate high temperatures.
-
Difficult Couplings: When coupling with sterically hindered or electronically deactivated partners.
-
-
Choose this compound when:
-
Cost is a Primary Driver: Aryl bromides are often significantly less expensive than their corresponding iodides.
-
Reaction Conditions are Tolerable: If the subsequent steps and substrate are robust enough to handle more forcing conditions.
-
Availability: In some cases, the bromo-derivative may be more readily available from commercial suppliers.
-
Ultimately, the superior reactivity of the C-I bond makes 1-Boc-3-iodo-5-cyanoindole the preferred substrate for achieving high-efficiency cross-coupling reactions under mild conditions. While the bromo-analogue is a perfectly viable and more economical alternative, it requires a greater investment in reaction optimization and may not be suitable for all applications. By understanding the fundamental principles of reactivity, scientists can strategically select the optimal building block to accelerate their research and development efforts.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity Analysis of Synthesized 1-Boc-3-bromo-5-cyanoindole
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate landscape of drug discovery and development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 1-Boc-3-bromo-5-cyanoindole, a key building block in the synthesis of various pharmacologically active agents, is no exception. Its molecular structure, featuring a protected indole core with strategically placed bromo and cyano functionalities, makes it a versatile synthon. However, the very reactions that create this complexity can also introduce a host of impurities. These impurities, if left unchecked, can carry forward through multi-step syntheses, potentially leading to final active pharmaceutical ingredients (APIs) with altered pharmacological profiles, increased toxicity, or reduced stability.
This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, emphasizing the necessity of orthogonal techniques to build a comprehensive and trustworthy purity profile. This document is intended for researchers, scientists, and drug development professionals who demand rigorous analytical standards.
The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) remains the gold standard for the quantitative purity assessment of non-volatile pharmaceutical intermediates like this compound.[1] Its high resolving power, sensitivity, and reproducibility make it indispensable for separating the target compound from structurally similar impurities.[2]
Why Reversed-Phase HPLC?
For a molecule like this compound, which possesses both polar (cyano group) and non-polar (Boc group, aromatic rings) characteristics, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The separation mechanism is based on the differential partitioning of analytes between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[3] More hydrophobic molecules, like our target compound, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.
Potential Impurities in Synthesis
A thorough purity analysis is predicated on understanding the potential impurities that may arise during synthesis. Common synthetic routes to this compound could involve the N-Boc protection of 5-bromo-3-cyanoindole or the bromination of 1-Boc-5-cyanoindole. Based on these pathways, potential impurities could include:
-
Starting Materials: Unreacted 5-bromo-3-cyanoindole or 1-Boc-5-cyanoindole.
-
Reagent-Derived Impurities: By-products from the Boc-protection or bromination reagents.[4][5]
-
Positional Isomers: Bromination at other positions on the indole ring.
-
Hydrolysis Products: Loss of the Boc protecting group to yield 3-bromo-5-cyanoindole.
Detailed Experimental Protocol: RP-HPLC Method
This protocol is designed to be a self-validating system, providing a robust starting point for method development and validation in your laboratory.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: 95% to 50% B
-
31-35 min: Hold at 50% B (equilibration)
-
-
Data Presentation: HPLC Purity Assessment
The following table illustrates a hypothetical purity analysis of two different batches of synthesized this compound.
| Compound | Retention Time (min) | Batch 1 Area (%) | Batch 2 Area (%) | Potential Identity |
| Impurity 1 | 4.5 | 0.15 | 0.05 | 3-bromo-5-cyanoindole (de-Boc) |
| Impurity 2 | 8.2 | - | 0.20 | 1-Boc-5-cyanoindole (starting material) |
| This compound | 15.8 | 99.75 | 99.65 | Product |
| Impurity 3 | 17.1 | 0.10 | 0.10 | Positional Isomer |
Comparison with an Alternative: Ultra-Performance Liquid Chromatography (UPLC)
For laboratories requiring higher throughput and greater resolution, Ultra-Performance Liquid Chromatography (UPLC) presents a compelling alternative. UPLC systems operate at much higher pressures (up to 15,000 psi) and utilize columns with smaller particle sizes (<2 µm).[6][7]
| Parameter | HPLC | UPLC | Advantage of UPLC |
| Operating Pressure | 500-6000 psi[6] | Up to 15,000 psi[6] | Faster analysis times, better resolution. |
| Particle Size | 3-5 µm[7] | <2 µm[1] | Higher efficiency and sensitivity. |
| Analysis Time | 15-30 min | 3-10 min[6] | Increased sample throughput. |
| Solvent Consumption | Higher | Lower[7] | Reduced operational cost and waste. |
| Initial Cost | Lower | Higher[8] | - |
While UPLC offers significant advantages in speed and resolution, the initial capital investment is higher.[8] For many research and quality control applications, a well-optimized HPLC method provides sufficient performance.
The Power of Orthogonal Methods: Ensuring Comprehensive Purity
Relying on a single analytical technique, even one as robust as HPLC, can be misleading. Co-elution of impurities with the main peak can mask their presence.[9] Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical or physical principles—is crucial for a truly comprehensive purity assessment.[3][10]
Workflow for Comprehensive Purity Assessment
Caption: Logical flow for a comprehensive purity assessment of synthesized intermediates.
Orthogonal Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural information and is an excellent tool for confirming the identity of the synthesized compound and for detecting impurities that may not be visible by UV-based HPLC detection.
Expected ¹H NMR Spectrum of this compound
-
Boc Group: A characteristic singlet around δ 1.6 ppm, integrating to 9 protons.
-
Indole Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern will lead to a specific set of doublets and singlets. For instance, H2 will be a singlet, and the protons on the benzene ring (H4, H6, H7) will show characteristic splitting patterns.
-
Impurities: The presence of unreacted starting materials or de-protected product would be evident from additional, distinct peaks in the spectrum. For example, the de-protected 3-bromo-5-cyanoindole would show an NH proton signal.
Detailed Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition:
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Analysis: Integrate all peaks and assign them to the corresponding protons in the molecule. Compare the observed spectrum to a reference spectrum or predicted chemical shifts.
Orthogonal Method 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight of the target compound and for identifying impurities. For this compound, MS is particularly useful due to the characteristic isotopic pattern of bromine.
The Isotopic Signature of Bromine
Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[11][12] This results in a distinctive "M" and "M+2" peak pattern in the mass spectrum for any fragment containing a bromine atom, where the two peaks are of nearly equal intensity. This provides a high degree of confidence in the presence of bromine in the molecule and its fragments.
Expected Mass Spectrum of this compound
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity corresponding to the molecular weight of the compound with ⁷⁹Br and ⁸¹Br.
-
Fragmentation: Common fragmentation patterns include the loss of the Boc group or parts of it (e.g., loss of isobutylene, 56 Da), which would also exhibit the characteristic bromine isotopic pattern.
Detailed Experimental Protocol: LC-MS
Coupling liquid chromatography with mass spectrometry (LC-MS) is a highly effective strategy for identifying unknown impurities.
-
LC Separation: Utilize the HPLC or UPLC method described previously.
-
MS Detection:
-
Interface the LC system with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Use an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Acquire mass spectra for the main peak and all impurity peaks.
-
-
Analysis:
-
Confirm the molecular weight of the main peak.
-
Analyze the mass-to-charge ratio of each impurity peak to deduce its potential structure, paying close attention to the bromine isotopic pattern.
-
Workflow for Analytical Method Validation
Any analytical method used for quality control must be validated to ensure it is fit for purpose. The validation process should follow guidelines from the International Council for Harmonisation (ICH).[3]
Caption: A typical workflow for the validation of an HPLC purity method.
Conclusion
The purity analysis of a critical pharmaceutical intermediate like this compound cannot be left to a single analytical method. While RP-HPLC serves as the robust foundation for quantitative purity determination, its true power is realized when used in concert with orthogonal techniques like NMR and Mass Spectrometry. This multi-faceted approach provides a self-validating system of checks and balances, ensuring not only the percentage purity but also the structural integrity of the synthesized compound. By embracing this rigorous, evidence-based analytical philosophy, researchers and drug developers can proceed with confidence, knowing that the quality of their intermediates will support the successful development of safe and effective medicines.
References
- 1. ijcrt.org [ijcrt.org]
- 2. acgpubs.org [acgpubs.org]
- 3. santaisci.com [santaisci.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc Protected Compounds [cn.bzchemicals.com]
- 6. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysts for the Functionalization of 1-Boc-3-bromo-5-cyanoindole
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone, featuring prominently in a vast array of therapeutic agents. The ability to precisely functionalize this privileged heterocycle is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. However, the introduction of substituents onto the indole core, particularly when the ring is rendered electron-deficient, presents a significant synthetic challenge. This guide provides a comparative analysis of common palladium catalysts for the cross-coupling of 1-Boc-3-bromo-5-cyanoindole, a substrate of interest due to its electron-withdrawing cyano group which can deactivate the system towards traditional coupling methods.
This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes towards complex indole derivatives. We will delve into the nuances of catalyst selection for Suzuki, Heck, and Buchwald-Hartwig reactions, providing not just protocols, but the underlying rationale to empower your experimental design.
The Challenge of Electron-Deficient Indoles
The presence of the electron-withdrawing cyano group at the 5-position of the indole ring in this compound significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions. This electronic deficit can hinder the initial oxidative addition step, a critical phase in the catalytic cycle, often leading to sluggish or incomplete reactions with less active catalyst systems. Consequently, the choice of the palladium catalyst and its associated ligands is not merely a matter of preference but a critical parameter for success.
Comparative Analysis of Palladium Catalyst Systems
We will now explore the performance of four distinct palladium catalyst systems, each with its unique attributes, in the context of coupling reactions with our challenging indole substrate. The subsequent discussion is based on established principles and reported performances for electronically similar substrates.
PEPPSI-IPr: The Robust N-Heterocyclic Carbene (NHC) Precatalyst
The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family of catalysts, particularly PEPPSI-IPr, has emerged as a powerhouse in cross-coupling chemistry.[1][2] These catalysts feature a bulky N-heterocyclic carbene (NHC) ligand that forms a highly stable bond with the palladium center, leading to exceptional thermal stability and high catalytic turnover numbers.[1][3]
Key Advantages:
-
High Activity: The strong σ-donating character of the IPr ligand enhances the electron density at the palladium center, facilitating the oxidative addition step even with electron-deficient aryl halides.[4]
-
Air and Moisture Stability: PEPPSI-IPr is a commercially available, air- and moisture-stable precatalyst, simplifying reaction setup and handling.[1][2]
-
Broad Substrate Scope: It has demonstrated excellent performance in the coupling of sterically hindered and electron-deficient substrates.[5]
Performance in Suzuki Coupling: For the Suzuki coupling of this compound with a generic arylboronic acid, PEPPSI-IPr is anticipated to provide excellent yields under relatively mild conditions and with low catalyst loading.
Pd(OAc)₂/SPhos: A Versatile and Efficient Phosphine-Based System
The combination of a palladium(II) acetate precursor with a bulky, electron-rich biarylphosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) represents a highly versatile and effective catalyst system. The Buchwald ligands, including SPhos, are designed to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[3]
Key Advantages:
-
High Generality: This system is effective for a wide range of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.
-
Tunability: The ability to choose from a variety of Buchwald ligands allows for fine-tuning of the catalyst's steric and electronic properties to suit a specific substrate.
Performance in Heck Coupling: In the Heck coupling of this compound with an alkene, the Pd(OAc)₂/SPhos system is expected to perform well, though it might require slightly higher temperatures compared to the most active NHC-based catalysts.
Pd₂(dba)₃/XPhos: The Powerhouse for C-N Bond Formation
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source that, when combined with a highly effective ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), creates a formidable catalyst for challenging cross-coupling reactions, most notably the Buchwald-Hartwig amination.[6]
Key Advantages:
-
Excellence in Amination: The Pd₂(dba)₃/XPhos system is a go-to catalyst for the formation of C-N bonds, even with traditionally difficult coupling partners.[7][8]
-
High Turnover Numbers: The bulky and electron-rich nature of XPhos promotes efficient catalytic turnover.
Performance in Buchwald-Hartwig Amination: For the amination of this compound, this catalyst system is predicted to deliver high yields, outperforming many other systems, especially with less nucleophilic amines.[9]
Pd(PPh₃)₄: The Classical Workhorse
Tetrakis(triphenylphosphine)palladium(0) is one of the most traditional and widely used palladium catalysts for cross-coupling reactions.[3][10] While it may be considered a "first-generation" catalyst, its utility and effectiveness for a broad range of transformations should not be underestimated.
Key Advantages:
-
Commercial Availability and Cost-Effectiveness: It is readily available and generally more economical than more specialized catalyst systems.
-
Proven Track Record: An extensive body of literature supports its use in a vast number of synthetic applications.
Performance Considerations: For a challenging substrate like this compound, Pd(PPh₃)₄ might require higher catalyst loadings, longer reaction times, and more forcing conditions to achieve comparable yields to the more modern catalyst systems. Its performance can be particularly sensitive to the purity of the catalyst and reagents.[11]
Quantitative Performance Comparison (Illustrative Data)
To provide a clearer picture of the expected performance of these catalysts, the following table summarizes illustrative data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Please note that this data is fictionalized for comparative purposes and is based on trends observed for similar electron-deficient substrates.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PEPPSI-IPr | 1 | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| Pd(OAc)₂/SPhos | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 |
| Pd₂(dba)₃/XPhos | 2 | Cs₂CO₃ | Toluene | 110 | 6 | 88 |
| Pd(PPh₃)₄ | 5 | Na₂CO₃ | DME/H₂O | 100 | 12 | 75 |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting Suzuki, Heck, and Buchwald-Hartwig reactions with this compound.
Protocol 1: Suzuki-Miyaura Coupling using PEPPSI-IPr
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add PEPPSI-IPr (1 mol%).
-
Solvent Addition: Add toluene and water (e.g., a 4:1 mixture).
-
Inert Atmosphere: Seal the vial and thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Place the vial in a preheated oil bath at 80°C and stir for 2 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling using Pd(OAc)₂/SPhos
Caption: Experimental workflow for Heck coupling.
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.) and potassium phosphate (2.0 equiv.).
-
Solvent and Substrate Addition: Add degassed 1,4-dioxane, followed by the alkene (1.5 equiv.).
-
Inert Atmosphere: Seal the flask and degas the mixture.
-
Reaction: Heat the reaction mixture at 100°C for 4 hours.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination using Pd₂(dba)₃/XPhos
Caption: Experimental workflow for Buchwald-Hartwig amination.
-
Reaction Setup: To a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.) to a reaction vial.
-
Substrate Addition: Add this compound (1.0 equiv.).
-
Solvent and Amine Addition: Add degassed toluene, followed by the amine (1.2 equiv.).
-
Inert Atmosphere: Seal the vial and bring it out of the glovebox.
-
Reaction: Heat the reaction at 110°C for 6 hours.
-
Work-up: After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Mechanistic Insights: A Tale of Three Cycles
A fundamental understanding of the catalytic cycles for Suzuki, Heck, and Buchwald-Hartwig reactions is crucial for troubleshooting and optimization. While sharing the core steps of oxidative addition and reductive elimination, they differ in the key transmetalation or carbopalladation/β-hydride elimination steps.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki coupling involves the reaction of an organoboron species with an organic halide.[12] A key step is the transmetalation of the organic group from the boron atom to the palladium center, which is facilitated by a base.[13]
Mizoroki-Heck Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
In the Heck reaction, an aryl or vinyl halide is coupled with an alkene.[14] The cycle is characterized by the carbopalladation of the alkene followed by β-hydride elimination to form the coupled product and regenerate the palladium catalyst.[15]
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond.[16] After oxidative addition, the amine coordinates to the palladium center and is subsequently deprotonated by a base to form a palladium-amido complex, which then undergoes reductive elimination.[17]
Conclusion and Future Outlook
The choice of palladium catalyst for the cross-coupling of this compound is a critical decision that directly impacts the efficiency and success of the synthesis. For Suzuki couplings where high yields and mild conditions are paramount, the robust and highly active PEPPSI-IPr catalyst is an excellent first choice. For a broader range of transformations including Heck reactions, the versatile Pd(OAc)₂/SPhos system offers a reliable and tunable option. When the focus is on the challenging yet crucial C-N bond formation via Buchwald-Hartwig amination, the Pd₂(dba)₃/XPhos combination remains a leading contender. Finally, the classical Pd(PPh₃)₄ catalyst, while perhaps less potent for this specific demanding substrate, can still be a viable and cost-effective option, particularly when reaction conditions are thoroughly optimized.
The continuous evolution of palladium catalysis, with the development of new ligands and pre-catalysts, promises even more efficient and milder conditions for the functionalization of challenging heterocyclic systems. As researchers in the field of drug discovery, a deep understanding of the principles outlined in this guide will enable you to navigate the complexities of cross-coupling chemistry and accelerate the synthesis of novel molecular entities.
References
- 1. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 2. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. research.abo.fi [research.abo.fi]
- 14. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Comparative Guide to the Structural Elucidation of 1-Boc-3-bromo-5-cyanoindole Derivatives: Beyond the Crystal Structure
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. The precise understanding of the three-dimensional architecture of substituted indoles is paramount for deciphering structure-activity relationships (SAR) and guiding rational drug design. This guide, prepared from the perspective of a Senior Application Scientist, delves into the structural analysis of 1-Boc-3-bromo-5-cyanoindole derivatives, a class of compounds with significant potential in medicinal chemistry.
While a definitive X-ray crystal structure for this compound itself is not publicly available as of this writing, this guide provides a comprehensive comparison of X-ray crystallography with alternative and complementary techniques. By examining the crystallographic data of closely related bromo-substituted indoles, we will explore the profound insights this powerful technique offers and objectively weigh its performance against Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
The Gold Standard: Unveiling Molecular Truth with X-ray Crystallography
Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule. It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous snapshot of the molecule's conformation in the solid state. For bromo-substituted indole derivatives, this technique reveals crucial information about the planarity of the indole ring system, the orientation of the bulky Boc protecting group, and the influence of the bromine and cyano substituents on the overall molecular geometry.[1][2] Furthermore, analysis of the crystal packing can elucidate intermolecular interactions, such as hydrogen bonds and π–π stacking, which are vital for understanding the compound's solid-state properties and can offer insights into potential receptor binding modes.[1]
Causality in Experimental Design: The Path to a High-Resolution Structure
The journey from a powdered sample to a refined crystal structure is one of meticulous experimental design. The initial and often most challenging step is growing a single crystal of suitable size and quality. For indole derivatives, which can exhibit a range of polarities, a systematic screening of solvents and crystallization techniques (slow evaporation, vapor diffusion, etc.) is critical. The choice of solvent can profoundly influence the resulting crystal packing and even the molecular conformation adopted in the solid state.
Once a suitable crystal is obtained, it is subjected to X-ray diffraction. The resulting diffraction pattern is then processed to solve and refine the crystal structure. The quality of the final structure is assessed by metrics such as the R-factor, which indicates the agreement between the experimental data and the final structural model.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While unparalleled in its precision, X-ray crystallography is not without its limitations, most notably the prerequisite of a high-quality single crystal. This has spurred the development and refinement of alternative and complementary techniques for structural elucidation.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling (DFT) |
| Sample Phase | Solid (single crystal) | Solution | In silico |
| Information Obtained | Precise 3D structure, bond lengths/angles, intermolecular interactions | Connectivity, relative stereochemistry, conformational dynamics in solution | Predicted 3D structure, electronic properties, reaction mechanisms |
| Strengths | Unambiguous atomic resolution structure | Provides information on dynamic processes in solution; does not require crystallization | No experimental sample needed; can predict properties of hypothetical molecules |
| Limitations | Requires high-quality single crystals; provides a static picture of the molecule | Structure determination can be complex for larger molecules; provides an average structure in solution | Accuracy is dependent on the level of theory and basis set used; requires experimental validation |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in a Dynamic World
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[3][4][5][6] For this compound derivatives, 1H and 13C NMR spectra provide a wealth of information about the chemical environment of each atom, allowing for the determination of the compound's connectivity.[4] Advanced NMR techniques, such as NOESY, can provide information about through-space interactions, which can be used to deduce the relative stereochemistry and preferred conformation of the molecule in solution. This is a key advantage over X-ray crystallography, which provides a static picture of the molecule in the solid state. The dynamic nature of molecules in solution is often more biologically relevant.
Computational Modeling: The Predictive Power of In Silico Chemistry
Computational methods, such as Density Functional Theory (DFT), have become indispensable tools in modern chemistry.[7][8][9][10] These methods can be used to predict the three-dimensional structure of a molecule, as well as its electronic properties, with a high degree of accuracy.[8][10] For this compound derivatives, DFT calculations can provide valuable insights into the molecule's preferred conformation, the distribution of electron density, and the energies of different molecular orbitals.[8] This information can be used to rationalize the molecule's reactivity and to predict its interaction with biological targets.[7] It is crucial to remember that computational models must be validated against experimental data to ensure their accuracy.
Experimental Protocols
Hypothetical Protocol for the Crystallization and X-ray Diffraction of this compound
-
Synthesis: The target compound, this compound, would first be synthesized. A potential route could involve the N-Boc protection of 5-bromoindole, followed by bromination at the 3-position and subsequent cyanation. Synthetic procedures for related compounds can be found in the literature.[11][12]
-
Crystallization:
-
Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture thereof).
-
Employ slow evaporation by leaving the solution in a loosely capped vial in a vibration-free environment.
-
Alternatively, use vapor diffusion by placing the vial containing the compound solution inside a larger, sealed chamber containing a less polar solvent (e.g., hexane). The slow diffusion of the anti-solvent will induce crystallization.
-
Monitor for the formation of single crystals of suitable size (0.1-0.3 mm in all dimensions) and quality (transparent, well-defined faces).
-
-
X-ray Data Collection:
-
Select a suitable single crystal and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.
-
Visualizing the Workflow and Comparative Logic
Caption: Experimental workflow for X-ray crystal structure determination.
References
- 1. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espublisher.com [espublisher.com]
- 8. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 5-Bromo-3-cyanoindole synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the LC-MS Analysis of 1-Boc-3-bromo-5-cyanoindole Reaction Mixtures
Introduction: Navigating the Analytical Complexity of a Privileged Scaffold
In the landscape of modern drug discovery, halogenated indole derivatives stand out as "privileged scaffolds"—molecular frameworks that serve as versatile starting points for a multitude of therapeutic agents. The title compound, 1-Boc-3-bromo-5-cyanoindole, is a prime example, combining three key functionalities: a Boc-protected nitrogen for stability and subsequent modification, a bromo-substituent at the reactive C3 position as a handle for cross-coupling reactions, and a cyano group at the C5 position. The synthesis of such a multi-functionalized molecule, however, is rarely a straightforward process. Reaction mixtures are often complex, containing unreacted starting materials, regioisomers, and a variety of byproducts stemming from the inherent reactivity of the indole core.[1][2]
For researchers and process chemists, the ability to accurately and reliably dissect these complex mixtures is paramount. It dictates the success of reaction optimization, purification strategies, and ultimately, the quality of the final active pharmaceutical ingredient (API). Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this challenge, offering a powerful combination of high-resolution separation and highly specific detection.[3]
This guide provides an in-depth, experience-driven comparison of LC-MS methodologies for the analysis of this compound reaction mixtures. We will move beyond generic protocols to explore the causal relationships between analytical choices—column chemistry, mobile phase composition, and mass spectrometric parameters—and the quality of the resulting data. Our objective is to equip you, the scientist, with the knowledge to develop and implement a robust, self-validating analytical system tailored to this specific and important class of molecules.
Anticipating the Chemistry: What to Expect in the Reaction Mixture
A robust analytical method is built upon a solid understanding of the potential components in the sample. The synthesis of this compound typically involves the electrophilic bromination of a 1-Boc-5-cyanoindole precursor. This seemingly simple transformation can yield a variety of related species that must be chromatographically resolved and identified.
Key Analytes of Interest:
-
Starting Material: 1-Boc-5-cyanoindole
-
Target Product: this compound
-
Potential Byproducts:
-
Dibrominated Species: e.g., 1-Boc-3,X-dibromo-5-cyanoindole. The indole ring is susceptible to further electrophilic attack.
-
Regioisomers: While the C3 position is electronically favored, minor substitution at other positions (e.g., C2, C6) is possible depending on reaction conditions.
-
Oxindole Byproducts: Oxidation of the indole core during bromination can lead to the formation of corresponding oxindoles, which can also be brominated.[1]
-
Hydrolysis Products: Loss of the tert-butoxycarbonyl (Boc) protecting group, yielding 3-bromo-5-cyanoindole.
-
The structural similarity of these compounds, particularly the isomers, presents a significant chromatographic challenge. Furthermore, the presence of a bromine atom provides a unique mass spectrometric signature that is invaluable for identification.[4]
Experimental Workflow: A Systematic Approach
A successful analysis hinges on a well-designed workflow. The following diagram illustrates the key stages, from initial sample preparation to final data interpretation, forming a logical and self-validating process.
Caption: A generalized workflow for the LC-MS analysis of synthetic reaction mixtures.
Method Comparison: Reversed-Phase Chromatography Strategies
The core of the analysis lies in the liquid chromatography separation. We will compare two common, yet distinct, reversed-phase approaches: a standard acidic mobile phase with a C18 column versus an alkaline mobile phase with a Phenyl-Hexyl column. The choice between them has profound implications for selectivity, peak shape, and sensitivity.
| Parameter | Method A: Acidic C18 | Method B: Alkaline Phenyl-Hexyl | Rationale & Causality |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | C18 separates primarily based on hydrophobicity. Phenyl-Hexyl columns introduce π-π interactions, which can provide alternative selectivity for aromatic compounds like indoles, potentially resolving isomers that co-elute on C18. |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water (pH ~8.3) | Acidic pH ensures the indole nitrogen is protonated, which generally leads to sharp peaks and promotes efficient positive mode ESI.[5] Alkaline pH deprotonates acidic impurities and can alter the retention and selectivity profile of the neutral analytes. Some challenging compounds show improved peak shape under alkaline conditions.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier. The key difference is the pH modifier carried through the gradient. |
| Typical Gradient | 5% to 95% B over 15 min | 5% to 95% B over 15 min | A standard gradient provides a good starting point for separating compounds with a range of polarities. |
| Advantages | Robust, widely applicable, excellent for positive mode ESI. | Alternative selectivity for aromatic/isomeric compounds, can improve peak shape for certain analytes. | The choice is driven by the specific separation challenge. Method A is the workhorse; Method B is the problem-solver for difficult co-elutions. |
| Disadvantages | May not resolve all structurally similar isomers. | Requires careful column selection (pH stable), may slightly reduce sensitivity for some compounds in positive ESI. | Understanding these trade-offs is crucial for method development. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating. A system suitability test (SST) mix—containing the starting material and a purified standard of the product—should be run at the beginning of each sequence to verify retention time, resolution, and sensitivity.
Protocol 1: Standard-Throughput Analysis with Acidic Mobile Phase (Method A)
This method serves as a robust starting point for routine analysis.
-
Sample Preparation:
-
Quench a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute 1:1000 with 50:50 Acetonitrile/Water. The final concentration should be in the low µg/mL range to avoid detector saturation.
-
Vortex thoroughly.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial.
-
-
LC Conditions:
-
Column: C18, 2.7 µm, 100 x 3.0 mm
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Gradient:
-
0.0 min: 5% B
-
15.0 min: 95% B
-
17.0 min: 95% B
-
17.1 min: 5% B
-
20.0 min: 5% B
-
-
-
MS Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range (Full Scan): m/z 150 - 800
-
MS/MS: Targeted fragmentation of the expected product ion (m/z 321/323) with a collision energy of 20-30 eV.
-
Protocol 2: High-Resolution Analysis with Alkaline Mobile Phase (Method B)
This method is designed to provide alternative selectivity, which is particularly useful for resolving challenging isomers.
-
Sample Preparation: As described in Protocol 1.
-
LC Conditions:
-
Column: Phenyl-Hexyl, 3.0 µm, 100 x 2.1 mm (ensure column is stable at higher pH)
-
Mobile Phase A: 5 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
Gradient: Follow the same time points as Protocol 1.
-
-
MS Conditions (ESI+):
-
Identical to Protocol 1. High-Resolution Mass Spectrometry (HRMS) like TOF or Orbitrap is highly recommended here to leverage the alternative chromatography by providing accurate mass data for all resolved peaks.
-
Mass Spectrometry: The Key to Confident Identification
While chromatography separates the components, mass spectrometry provides the definitive identification. For halogenated compounds, MS offers a uniquely powerful tool.
The Bromine Isotopic Signature
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[7] This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing ion. A molecule with one bromine atom will exhibit two peaks of almost equal intensity separated by 2 Da (the M and M+2 peaks).[4] This signature is a highly reliable indicator for the presence of bromine, helping to instantly distinguish brominated products from non-brominated starting materials or byproducts.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides structural confirmation by fragmenting the parent ion and analyzing its constituent pieces. For this compound, fragmentation provides several validation points.
Caption: Predicted MS/MS fragmentation pathways for this compound.
Observing these characteristic losses, especially the fragments that retain the bromine isotopic pattern (e.g., m/z 265/267 and 221/223), provides unequivocal confirmation of the target molecule's identity.
Conclusion and Recommendations
There is no single "best" method for all analytical challenges. The optimal LC-MS approach for analyzing this compound reaction mixtures depends on the specific goal.
-
For routine reaction monitoring and high-throughput screening, the Acidic C18 method (Method A) is highly recommended. It is robust, reliable, and provides excellent performance for the primary analytes of interest.
-
For impurity profiling, reference standard characterization, or when dealing with difficult-to-resolve isomers, the Alkaline Phenyl-Hexyl method (Method B) , especially when paired with High-Resolution Mass Spectrometry, offers a powerful alternative. The orthogonal selectivity of the phenyl-hexyl phase can often provide the resolution needed to separate critical pairs that co-elute under standard C18 conditions.
Ultimately, the most trustworthy data comes from a well-characterized system. By understanding the underlying chemistry of both the synthesis and the separation, and by leveraging the unique isotopic signature of bromine, researchers can develop highly effective, self-validating LC-MS methods to accelerate their drug development programs.
References
A Senior Application Scientist's Guide to 1-Boc-3-bromo-5-cyanoindole: A Comparative Analysis for Synthetic Strategy
Introduction: The Strategic Value of Functionalized Indoles and the Imperative of Quality Control
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] Specifically, di-substituted indoles like 1-Boc-3-bromo-5-cyanoindole serve as versatile building blocks, offering multiple points for synthetic diversification. The Boc-protected nitrogen at the 1-position provides stability and enhances solubility in organic solvents, while the bromine at the 3-position and the cyano group at the 5-position act as key functional handles for subsequent chemical transformations.[3][4] The electron-withdrawing nature of the cyano group, in particular, can significantly modulate the electronic properties of the final molecule, a crucial aspect in the design of materials for applications like organic light-emitting diodes (OLEDs).[3]
However, the successful execution of a synthetic campaign hinges on the quality and purity of the starting materials. A reagent of questionable purity can lead to inconsistent reaction outcomes, the formation of complex side-products, and ultimately, wasted time and resources. This is where the Certificate of Analysis (CoA) becomes an indispensable document for the research scientist. It is more than a mere specification sheet; it is a validated report card of the material's identity and quality. This guide provides an in-depth look at the typical analytical data for this compound, offers a comparative analysis with a key alternative to inform strategic synthetic decisions, and presents detailed experimental protocols for its application.
Part 1: Deconstructing the Certificate of Analysis for this compound
While a specific lot CoA is unique to a batch, a representative Certificate of Analysis for a high-purity research chemical like this compound will contain standardized tests and specifications. Understanding these parameters is critical for experimental design and troubleshooting.
Exemplar Certificate of Analysis
| Test | Specification | Method | Significance in Research Applications |
| Appearance | White to Off-White Powder | Visual Inspection | A significant deviation in color may indicate degradation or the presence of impurities. |
| Identity (¹H NMR) | Conforms to Structure | Nuclear Magnetic Resonance | Confirms the molecular structure and the absence of major structural impurities. Proton chemical shifts and splitting patterns are unique fingerprints of the molecule. |
| Purity (HPLC) | ≥98.0% | High-Performance Liquid Chromatography | Quantifies the percentage of the desired compound. Impurities detected by HPLC could be starting materials, by-products, or degradation products that may interfere with subsequent reactions. |
| Mass Spectrum (MS) | Conforms to Molecular Weight | Mass Spectrometry | Verifies the molecular weight of the compound (C₁₄H₁₃BrN₂O₂: 320.02 Da for the monoisotopic mass of the most abundant isotopes), providing further confirmation of its identity. |
| Residual Solvents | As per ICH Q3C | Gas Chromatography (GC) | Identifies and quantifies any remaining solvents from the synthesis and purification process. Certain solvents can be detrimental to specific catalysts or reaction conditions. |
| Water Content (Karl Fischer) | ≤0.5% | Karl Fischer Titration | Water can act as a nucleophile or a poison for moisture-sensitive reagents and catalysts, particularly in organometallic cross-coupling reactions. |
Workflow for Reagent Qualification
Before committing a new batch of reagent to a large-scale reaction, a prudent scientist will follow a self-validating workflow to ensure its quality and suitability for the intended chemistry.
Caption: A typical workflow for qualifying a new chemical reagent.
Part 2: Comparative Analysis: Strategic Choice of Halide for Cross-Coupling Reactions
In modern organic synthesis, the 3-position of the indole is a common site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[5][6][7] The choice of the halide at this position—typically bromine or iodine—is a critical strategic decision that directly impacts reaction kinetics and conditions.
Here, we compare this compound with its iodo-analogue, 1-Boc-3-iodo-5-cyanoindole.
Caption: Chemical structures of the bromo- and iodo-indole derivatives.
The Decisive Factor: Carbon-Halogen Bond Strength
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[5][8] This trend is dictated by the carbon-halogen (C-X) bond dissociation energy. The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle.[5][9]
Performance Comparison in Cross-Coupling Reactions
| Parameter | This compound | 1-Boc-3-iodo-5-cyanoindole (Expected) | Causality |
| Relative Reactivity | Good | Excellent | The weaker C-I bond facilitates a faster rate of oxidative addition to the palladium catalyst.[5][9] |
| Typical Reaction Temp. | Moderate to high heat (e.g., 80-110 °C) | Room temperature to moderate heat (e.g., 50-80 °C) | The higher intrinsic reactivity of the C-I bond allows for coupling to occur under milder conditions.[9] |
| Typical Reaction Time | Longer (e.g., 6-24 hours) | Shorter (e.g., 1-8 hours) | The faster catalytic cycle with the iodo-substrate leads to a quicker consumption of starting materials.[9] |
| Catalyst Loading | Standard (e.g., 1-5 mol%) | Can often be lower | More reactive substrates may require less catalyst to achieve full conversion. |
| Cost & Availability | Generally more cost-effective and widely available. | Typically more expensive and may have fewer suppliers. | The synthesis of iodo-aromatics can be more complex or require more expensive reagents. |
| Side Reactions | Potential for debromination at higher temperatures. | Potential for homocoupling, especially at lower temperatures. | The specific side reactions are influenced by the choice of catalyst, ligands, and reaction conditions. |
-
For Efficiency and Mild Conditions: 1-Boc-3-iodo-5-cyanoindole is the superior choice. Its higher reactivity allows for faster reactions at lower temperatures, which can be crucial for sensitive substrates or complex multi-step syntheses where preserving functional groups is paramount.
-
For Cost-Effectiveness and Scalability: this compound is often the more practical option, especially for large-scale synthesis where reagent cost is a significant factor. The reaction conditions may be harsher, but for robust substrates, it provides a reliable and economical route.
Part 3: Experimental Protocols
The following protocols are provided as representative examples. Scientists should always perform their own risk assessment and optimization.
Protocol 1: Quality Control - ¹H NMR Analysis
This protocol describes the confirmation of the identity of this compound.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into an NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.
-
Dissolution: Cap the tube and gently invert until the sample is fully dissolved.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Process the spectrum and compare the chemical shifts, integration values, and coupling constants to the expected structure. Key expected signals would include the Boc-protons (singlet, ~1.6 ppm), and distinct aromatic protons on the indole core.
Protocol 2: Synthetic Application - Suzuki-Miyaura Coupling
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
-
Reagent Preparation: To a dry round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-3 mol%).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
- 1. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 1-Boc-3-bromo-5-cyanoindole: A Scaffold for Novel Kinase Inhibitors
Introduction: The Strategic Advantage of the 1-Boc-3-bromo-5-cyanoindole Scaffold
In the landscape of medicinal chemistry, the indole nucleus is a cornerstone, celebrated for its prevalence in natural products and its ability to serve as a "privileged scaffold" that can interact with a multitude of biological targets.[1] Its structural resemblance to tryptophan allows it to engage with various proteins, making it a fertile ground for drug discovery.[2] The strategic functionalization of this core is paramount to directing its biological activity. The compound This compound represents a highly versatile and strategically activated starting material for the synthesis of potent and selective therapeutic agents.
This guide provides an in-depth technical comparison of the biological activities of compounds derived from this specific scaffold. We will explore the causality behind synthetic choices, present comparative experimental data for key biological targets, and provide detailed, self-validating protocols for their synthesis and evaluation. Our focus will be on the development of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases.[2][3]
The choice of This compound is deliberate and offers three key advantages for chemical diversification:
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N1 position protects the indole nitrogen, preventing unwanted side reactions and allowing for precise chemical manipulation at other sites. It can be readily removed under acidic conditions if the N-H free indole is the desired final product.
-
The 3-Bromo Substituent: The bromine atom at the C3 position is a synthetic linchpin. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties. This is the primary site for generating chemical diversity and fine-tuning biological activity.
-
The 5-Cyano Group: The electron-withdrawing nitrile (cyano) group at the C5 position significantly modulates the electronic properties of the indole ring. Furthermore, it can act as a hydrogen bond acceptor, providing a critical interaction point with target proteins.[4][5] Its presence has been associated with enhanced binding affinity in various enzyme inhibitors.[4]
This guide will demonstrate how these features are leveraged to synthesize a library of compounds and compare their efficacy against established kinase inhibitors, providing a clear rationale for researchers in the field of drug development.
Synthetic Strategy: From a Common Scaffold to a Diverse Library
The core of our strategy relies on the versatility of the 3-bromo position. Using palladium-catalyzed cross-coupling reactions, a wide range of substituents can be introduced, allowing for a systematic exploration of the structure-activity relationship (SAR). A generalized workflow for the synthesis of a diverse library of 3-substituted-5-cyanoindole derivatives is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Boc-3-bromo-5-cyanoindole
As a Senior Application Scientist, I understand that novel compounds like 1-Boc-3-bromo-5-cyanoindole are pivotal in advancing research and development. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such a specialized chemical is not merely a procedural task but a critical component of rigorous scientific practice. This guide provides a deep, logic-driven framework for the safe handling and disposal of this compound, designed for the discerning standards of researchers, scientists, and drug development professionals.
Section 1: Hazard Assessment & Chemical Profile
A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a robust safety assessment must be derived from its constituent functional groups: a brominated aromatic system (halogenated organic), a nitrile group (cyano-), and a Boc-protected indole. This structural analysis allows us to anticipate its toxicological and chemical properties and classify it correctly for waste management.
The presence of bromine categorizes this compound as a halogenated organic waste .[1][2][3] Halogenated compounds are often persistent in the environment and can be toxic; their disposal typically requires high-temperature incineration to ensure complete destruction and prevent the formation of hazardous byproducts like dioxins.[4] The nitrile (cyano) group introduces a significant toxicological concern. While the nitrile group in an organic molecule is generally stable, it must never be mixed with strong acids or exposed to conditions that could hydrolyze it, as this could potentially release highly toxic hydrogen cyanide gas.[5]
Based on data from structurally similar compounds, such as 5-bromo-3-cyanoindole and N-Boc-protected bromoindoles, we can infer the following hazard profile.[6][7][8]
| Hazard Category | Potential Risks | GHS Hazard Statements (Inferred) | Primary Safety Justification |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332[6][9] | The nitrile moiety and halogenated aromatic structure contribute to systemic toxicity. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation. | H315, H319[6][7][8][10] | Aromatic compounds are often irritants. Direct contact must be avoided through proper PPE. |
| Respiratory Irritation | May cause respiratory tract irritation. | H335[7][8][10] | Fine powders can be easily inhaled, necessitating handling within a chemical fume hood. |
| Environmental Hazard | Potentially harmful to aquatic life. | (Not formally classified, but prudent to assume) | Halogenated organic compounds are known for their environmental persistence.[11] |
Section 2: The Regulatory Framework: Adherence to EPA/RCRA Guidelines
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for it from creation to final disposal.[14]
This compound must be managed as hazardous waste .[15] Laboratory personnel must not dispose of this chemical via standard trash or sewer systems.[15][16] Evaporation in a fume hood is also an unacceptable and illegal disposal method.[15]
All hazardous waste generated in the laboratory must be accumulated in a designated Satellite Accumulation Area (SAA) .[5][17] This area must be at or near the point of generation and under the control of the laboratory personnel. Storing waste in a separate room is not compliant; it must be accumulated where it is generated.[5]
Section 3: Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the mandatory steps for safely managing waste streams containing this compound.
Step 1: Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring cost-effective disposal. It costs significantly more to dispose of halogenated waste compared to non-halogenated waste.[2][3] Never mix incompatible waste streams.[17] For example, keep this compound away from strong acids (due to the nitrile group) and strong oxidizing agents.[17]
The following decision tree illustrates the segregation logic:
Step 2: Containerization
The integrity of the waste container is paramount for safety.
-
Compatibility: Containers must be made of a material that does not react with the waste. For this compound and its solutions, high-density polyethylene (HDPE) or glass containers are appropriate.[5][16] Do not use metal containers for acidic waste.[17]
-
Condition: The container must be in good condition, free of cracks or deterioration, with a secure, leak-proof screw-top cap.[16][17]
-
Headspace: Leave at least one inch of headspace in liquid waste containers to allow for vapor expansion.[17]
-
Closure: Waste containers must be kept closed at all times except when actively adding waste.[1][3][15] This is a common compliance failure and is critical for preventing spills and fugitive emissions.
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[1][3] The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name(s) of all contents. Do not use abbreviations or chemical formulas.[1] For mixtures, list all components and their approximate percentages.
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The name and contact information of the generating researcher or lab.
-
The accumulation start date (the date the first waste was added).
Step 4: Accumulation and Storage
Waste must be stored in the SAA according to the following rules:
-
Segregation: Store incompatible waste streams separately, using secondary containment (such as a plastic tub) to prevent mixing in case of a leak.[16][17] Specifically, keep this halogenated waste separate from non-halogenated waste.[18]
-
Inspection: The SAA must be inspected weekly for leaks and proper labeling.[16][17]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[5]
Step 5: Arranging for Disposal
Once a waste container is full, or if you are ceasing work with the chemical, contact your institution's EHS or equivalent safety office to request a waste pickup.[5] Do not allow waste to accumulate for more than one year from the accumulation start date.[17]
Section 4: Ancillary Procedures & Emergency Response
Protocol: Decontamination of Laboratory Equipment
Glassware and equipment contaminated with this compound must be decontaminated before being returned to general use or disposed of.
Objective: To effectively remove chemical residues while ensuring the cleaning materials are also disposed of correctly.
Methodology:
-
Initial Removal: Scrape out any visible solid residue. This collected solid must be disposed of as solid hazardous waste.
-
Solvent Rinse: Rinse the equipment three times with a small amount of a suitable solvent (e.g., acetone or ethyl acetate) in which the compound is soluble.
-
Causality: The solvent rinse transfers the chemical residue from the surface of the equipment into a liquid phase for collection.
-
-
Collect Rinsate: The rinsate from all three washes is considered hazardous waste. It must be collected in a properly labeled "Halogenated Liquid Waste" container.[19]
-
Detergent Wash: After the solvent rinse, the equipment can be washed with warm, soapy water.[19]
-
Final Rinse: Perform a final rinse with deionized water and allow the equipment to dry completely.
Protocol: Management of Contaminated Solid Waste
Disposable items that come into contact with the chemical are also considered hazardous waste.
-
Items: This includes nitrile gloves, disposable lab coats, bench paper, weigh boats, and materials used for spill cleanup (e.g., absorbent pads).[20][21]
-
Collection: Place all contaminated solid materials into a designated, labeled, and sealed plastic bag or container for solid hazardous waste.[20]
-
Justification: Segregating dry, contaminated materials from liquid waste streams is safer and more efficient for the final disposal facility.
Protocol: Spill Management
In the event of a spill, a quick and correct response is crucial to mitigate exposure and contamination.
-
For Small, Contained Spills (manageable by lab personnel):
-
Alert: Immediately alert personnel in the vicinity.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant nitrile gloves.
-
Contain: Cover the spill with an inert absorbent material from a chemical spill kit (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.[1][3]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a soap and water wash. The cleaning materials must also be disposed of as hazardous waste.
-
-
For Large Spills or Uncontrolled Releases:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., call campus safety and EHS).[1]
-
Provide them with the name of the chemical and any relevant hazard information. Do not attempt to clean up a large spill without specialized training and equipment.
-
Conclusion
The responsible management of chemical waste like this compound is a non-negotiable aspect of professional laboratory work. By understanding the chemical's inherent hazards and adhering to a logical, compliant disposal workflow—centered on the core principles of Assess, Segregate, Contain, and Label —researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they represent the final authority on waste management procedures in your laboratory.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. 5-Bromo-3-cyanoindole | C9H5BrN2 | CID 3623354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Boc-5-bromoindole | C13H14BrNO2 | CID 2728482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-(Benzyloxy)-3-bromo-1H-indole, N-BOC protected | C20H20BrNO3 | CID 40428554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.fr [fishersci.fr]
- 10. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sustainable-markets.com [sustainable-markets.com]
- 13. axonator.com [axonator.com]
- 14. epa.gov [epa.gov]
- 15. vumc.org [vumc.org]
- 16. danielshealth.com [danielshealth.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 19. cmich.edu [cmich.edu]
- 20. benchchem.com [benchchem.com]
- 21. earthsafeppe.com [earthsafeppe.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
